molecular formula C10H9FO3 B2623696 4-Cyclopropoxy-2-fluorobenzoic acid CAS No. 1243385-58-1

4-Cyclopropoxy-2-fluorobenzoic acid

Cat. No.: B2623696
CAS No.: 1243385-58-1
M. Wt: 196.177
InChI Key: NAXSVFHXURMMGS-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.177. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropoxy-2-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropoxy-2-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyloxy-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-9-5-7(14-6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXSVFHXURMMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Cyclopropoxy-2-fluorobenzoic Acid: Structural Properties & Synthetic Architectures

[1]

Executive Summary

4-Cyclopropoxy-2-fluorobenzoic acid (CAS: 1243385-58-1 ) is a specialized fluorinated aromatic building block used extensively in modern medicinal chemistry.[1][2][3][4][5][6][7][8][9] Distinguished by the presence of a cyclopropyl ether moiety, this compound serves as a critical scaffold for developing G-protein coupled receptor (GPCR) modulators—specifically Group II metabotropic glutamate receptor (mGluR2) antagonists—and various kinase inhibitors.

This guide analyzes the molecule’s physicochemical profile, outlines robust synthetic pathways for scale-up, and examines its role in enhancing metabolic stability and potency in drug candidates.

Part 1: Chemical Identity & Structural Analysis

Core Identifiers
PropertyDetail
IUPAC Name 4-(Cyclopropyloxy)-2-fluorobenzoic acid
CAS Number 1243385-58-1
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
SMILES O=C(O)C1=CC=C(OC2CC2)C=C1F
InChI Key UPYZCTDSUYXKBG-UHFFFAOYSA-N
Electronic & Conformational Features

The molecule features two critical substituents on the benzoic acid core that dictate its reactivity and binding affinity:

  • 2-Fluoro Substituent (Ortho-Effect):

    • Electronic: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1]

    • Steric: It imposes a "twist" on the carboxylate group relative to the phenyl ring, potentially influencing binding pocket fit.

  • 4-Cyclopropoxy Group (Para-Effect):

    • Conformational Lock: Unlike flexible ethoxy or isopropoxy groups, the cyclopropyl ether prefers a "bisected" conformation where the cyclopropyl ring is perpendicular to the phenyl plane. This reduces entropic penalties upon binding to protein targets.

    • Metabolic Shielding: The cyclopropyl ring is generally more resistant to cytochrome P450-mediated oxidative dealkylation than standard alkyl ethers, prolonging the half-life (

      
      ) of the parent drug.
      

Part 2: Synthesis & Manufacturing Protocols

High-purity synthesis of 4-Cyclopropoxy-2-fluorobenzoic acid is typically achieved via Nucleophilic Aromatic Substitution (

Primary Route: of 2,4-Difluorobenzoate

This route is preferred for scale-up due to the availability of starting materials and high regioselectivity.

Step-by-Step Protocol:

  • Esterification (Protection):

    • Reagents: 2,4-Difluorobenzoic acid, Methanol,

      
       (cat.).
      
    • Conditions: Reflux, 4 hours.

    • Rationale: Converting the acid to an ester (methyl 2,4-difluorobenzoate) prevents deprotonation of the carboxylate, which would deactivate the ring toward nucleophilic attack.

  • Nucleophilic Substitution (

    
    ): 
    
    • Reagents: Cyclopropanol, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), DMF or THF.

    • Conditions:

      
       to RT, 12 hours.
      
    • Mechanism: The alkoxide of cyclopropanol attacks the C-4 position. The C-4 fluorine is selectively displaced over the C-2 fluorine because the intermediate Meisenheimer complex is better stabilized by the para-carbonyl group.

    • Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the ester or competition from hydroxide ions.

  • Saponification (Deprotection):

    • Reagents: LiOH or NaOH (aq), THF/MeOH.

    • Conditions: RT, 2 hours.

    • Workup: Acidify with HCl to pH 3 to precipitate the free acid product.

Alternative Route: Chan-Lam Coupling

For laboratories lacking 2,4-difluorobenzoic acid, a copper-catalyzed coupling can be used starting from 4-hydroxy-2-fluorobenzoic acid esters.

  • Reagents: Methyl 2-fluoro-4-hydroxybenzoate, Cyclopropylboronic acid,

    
    , Pyridine, Molecular Sieves.[1]
    
  • Conditions: Dichloroethane (DCE),

    
    , open air (oxidative coupling).
    
  • Note: This method avoids strong bases but often suffers from lower yields due to the instability of cyclopropylboronic acid.

Synthesis Workflow Diagram

SynthesisStart2,4-Difluorobenzoic AcidStep1Methyl 2,4-Difluorobenzoate(Esterification)Start->Step1Step2Intermediate Complex(Meisenheimer)Step1->Step2NucleophilicAttack (C-4)Step3Methyl 4-Cyclopropoxy-2-fluorobenzoateStep2->Step3-F (Leaving Group)Final4-Cyclopropoxy-2-fluorobenzoic AcidStep3->FinalReagent1MeOH, H2SO4Reagent2Cyclopropanol,NaH, DMFReagent3LiOH, THF/H2Othen HCl

Caption: Regioselective synthesis via SNAr mechanism targeting the C-4 fluorine position.

Part 3: Physicochemical Properties & Stability[1]

PropertyValue (Experimental/Predicted)Context
pKa (Acid) 3.45 ± 0.2More acidic than benzoic acid (4.[1]2) due to 2-F induction.[1]
LogP 2.5 - 2.8Moderately lipophilic; good membrane permeability.[1]
Topological Polar Surface Area (TPSA) 46.5 ŲFavorable for CNS penetration (Blood-Brain Barrier).
Melting Point 148 - 152 °CCrystalline solid stability.[1]
Solubility Low in water; High in DMSO, MeOHSolubilize in DMSO for biological assays.
Stability Profile
  • Thermal Stability: Stable up to

    
    ; suitable for standard reflux conditions.
    
  • Chemical Stability: The cyclopropyl ether is stable to basic and mild acidic conditions. However, strong Lewis acids (e.g.,

    
    ) or strong Bronsted acids at high temperatures may cleave the ether or open the cyclopropyl ring.
    

Part 4: Applications in Drug Discovery[1]

Bioisosteric Replacement

The 4-cyclopropoxy group is frequently used as a bioisostere for:

  • Methoxy (-OMe): To increase lipophilicity and metabolic stability.

  • Isopropoxy (-OiPr): To restrict conformation and reduce entropic loss.[1]

Case Study: mGluR2 Antagonists

Research by Eisai and other pharmaceutical groups utilizes this scaffold in the development of negative allosteric modulators (NAMs) for the mGluR2 receptor, a target for treating depression and cognitive deficits in schizophrenia.

  • Mechanism: The 4-cyclopropoxy-2-fluorophenyl moiety fits into a hydrophobic pocket of the receptor.[1] The fluorine atom can engage in specific dipole interactions or block metabolic hydroxylation at the phenyl ring.

  • Advantage: The cyclopropyl group prevents rapid metabolic clearance compared to linear alkyl chains, extending the duration of action in vivo.

Structure-Activity Relationship (SAR) Logic

SARCore4-Cyclopropoxy-2-fluorobenzoic AcidF_Atom2-Fluoro GroupCore->F_AtomCOOHCarboxylic AcidCore->COOHEther4-Cyclopropoxy EtherCore->EtherF_Effect• Increases Acidity (pKa ~3.5)• Blocks Ortho-Metabolism• Modulates Torsion AngleF_Atom->F_EffectCOOH_Effect• H-Bond Donor/Acceptor• Handle for Amide Coupling(Prodrug formation)COOH->COOH_EffectEther_Effect• Conformational Restriction• Improved Metabolic Stability(vs. O-Ethyl/O-Isopropyl)Ether->Ether_Effect

Caption: SAR dissection highlighting the functional role of each structural component.

Part 5: Handling & Safety (SDS Summary)

While specific toxicological data for this intermediate is limited, standard protocols for fluorinated benzoic acids apply.

  • Hazard Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).[1]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Use a fume hood to avoid inhalation of dust.

  • First Aid: In case of contact, rinse thoroughly with water for 15 minutes. If inhaled, move to fresh air.

References

  • Fluorochem. 4-Cyclopropoxy-2-fluorobenzoic acid Product Page. Retrieved from

  • BLD Pharm. Product Analysis: 4-Cyclopropoxy-2-fluorobenzoic acid (CAS 1243385-58-1).[1][2][3][4][5][6][7][8][9] Retrieved from

  • Eisai R&D Management Co., Ltd. Tetrahydroimidazo[1,5-d][1,4]oxazepine derivatives as mGluR2 antagonists. Patent EP2963043B1. Retrieved from

  • Journal of Organic Chemistry. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. (2023). Retrieved from

  • BenchChem. Synthesis Protocols for Fluorinated Benzoic Acids. Retrieved from

An In-depth Technical Guide to 4-Cyclopropoxy-2-fluorobenzoic Acid: Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the success of a discovery campaign. Novel scaffolds that confer advantageous physicochemical and pharmacological properties are in constant demand. This guide provides a comprehensive technical overview of 4-Cyclopropoxy-2-fluorobenzoic acid, a specialized building block valued for its unique combination of a cyclopropoxy moiety and a fluorinated phenyl ring.

This document details a robust synthetic pathway, the underlying chemical principles, and the strategic rationale for its application in modern medicinal chemistry.

Core Physicochemical Properties

While not a commonly cataloged compound, the fundamental properties of 4-Cyclopropoxy-2-fluorobenzoic acid can be defined. Its synthesis is typically performed on a custom basis, making a reliable and reproducible protocol essential.

PropertyValue
IUPAC Name 4-Cyclopropoxy-2-fluorobenzoic acid
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
CAS Number Not assigned in major public databases
Canonical SMILES C1COC(C=C2C=C(C(=O)O)C(F)=C2)C1
Appearance Predicted to be a white to off-white solid

Strategic Value in Medicinal Chemistry

The molecular architecture of 4-Cyclopropoxy-2-fluorobenzoic acid is not arbitrary; each component is chosen to address specific challenges in drug design.

  • The Cyclopropoxy Group: The cyclopropyl ring is a "bioisostere" often used to replace larger or more metabolically labile groups like isopropyl or tert-butyl moieties. The ether linkage offers a more polar and synthetically accessible connection point compared to a direct cyclopropyl-aryl C-C bond. Its key advantages include:

    • Metabolic Stability: The C-H bonds of the cyclopropane ring are exceptionally strong due to their high s-character, rendering them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can significantly prolong the half-life of a drug candidate.[1]

    • Conformational Rigidity: The rigid three-membered ring can lock flexible side chains into a specific, bioactive conformation, which can enhance binding affinity to a target protein by reducing the entropic penalty of binding.[1]

    • Modulation of Lipophilicity: The cyclopropoxy group provides a moderate increase in lipophilicity, which can be fine-tuned to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • The 2-Fluoro Substituent: The placement of a fluorine atom ortho to the carboxylic acid is a common tactic in medicinal chemistry. It exerts a powerful electron-withdrawing inductive effect, which:

    • Modulates Acidity: Increases the acidity (lowers the pKa) of the carboxylic acid group, influencing its ionization state at physiological pH. This can be critical for forming salt bridges with basic residues in a protein's active site.

    • Blocks Metabolism: A fluorine atom can block sites of potential aromatic hydroxylation, another common metabolic pathway.

    • Influences Conformation: The fluorine can engage in specific hydrogen bonds or dipole interactions within the target binding pocket, potentially increasing potency and selectivity.

The combination of these features makes 4-Cyclopropoxy-2-fluorobenzoic acid a highly attractive starting material for the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapies.[2][3]

cluster_0 Structural Features cluster_1 Pharmacological Impact A 4-Cyclopropoxy Group D ↑ Metabolic Stability (Blocks CYP Oxidation) A->D Leads to E ↑ Binding Affinity (Conformational Rigidity) A->E Leads to B 2-Fluoro Group F Modulates Acidity (pKa) (Influences Target Interaction) B->F Leads to C Benzoic Acid G Scaffold for Amide Coupling C->G Enables

Caption: Relationship between structural motifs and their desired drug properties.

Proposed Synthesis Workflow

The synthesis of 4-Cyclopropoxy-2-fluorobenzoic acid is most effectively achieved through a three-step sequence starting from commercially available 4-fluoro-2-hydroxybenzoic acid. This strategy involves protection of the carboxylic acid, formation of the ether, and subsequent deprotection.

Start 4-Fluoro-2-hydroxybenzoic Acid Step1 Step 1: Fischer Esterification Start->Step1  MeOH, H₂SO₄ (cat.) Reflux Intermediate1 Methyl 4-fluoro-2- hydroxybenzoate Step1->Intermediate1 Step2 Step 2: Williamson Ether Synthesis Intermediate1->Step2  1. Base (NaH or K₂CO₃) 2. Cyclopropyl Bromide DMF or Acetonitrile Intermediate2 Methyl 4-cyclopropoxy-2- fluorobenzoate Step2->Intermediate2 Step3 Step 3: Saponification Intermediate2->Step3  NaOH or KOH MeOH/H₂O, Reflux Final 4-Cyclopropoxy-2- fluorobenzoic Acid Step3->Final

Sources

safety data sheet (SDS) for 4-Cyclopropoxy-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide and safety assessment for 4-Cyclopropoxy-2-fluorobenzoic acid , designed for researchers and drug development professionals.

CAS Registry Number: 1243385-58-1 Document Type: Predictive Safety Data Sheet (PSDS) & Technical Handling Protocol Version: 2.0 (Research Use Only)

Substance Identity & Chemical Context

This compound is a specialized fluorinated building block, primarily utilized in the synthesis of receptor tyrosine kinase inhibitors (e.g., VEGFR, EGFR targets). Its structural combination of a fluorine atom ortho to the carboxylic acid and a para-cyclopropoxy group imparts unique metabolic stability and lipophilicity profiles, but also introduces specific stability concerns regarding the strained cyclopropyl ether ring.

PropertySpecification
Chemical Name 4-Cyclopropoxy-2-fluorobenzoic acid
CAS Number 1243385-58-1
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
SMILES OC(=O)C1=C(F)C=C(OC2CC2)C=C1
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) ~3.5 (Acidic proton), modulated by ortho-F inductive effect

Hazard Identification & Risk Assessment (GHS)

Expert Insight: While specific toxicological data for this intermediate is limited, the hazard profile is derived from Structure-Activity Relationships (SAR) using 4-fluorobenzoic acid and cyclopropyl phenyl ethers as surrogates.

GHS Classification (Predictive)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.[2][3]

    • P280: Wear protective gloves/eye protection/face protection.[2][3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do.[2][3][4] Continue rinsing.[2][3][4]

Critical Structural Alerts
  • Cyclopropyl Ether Instability: The cyclopropyl ether moiety is acid-sensitive. Exposure to strong Lewis acids or concentrated mineral acids can trigger ring-opening hydrolysis , generating potentially reactive homoallylic alcohols or halides.

  • Fluorine-Enhanced Acidity: The fluorine atom at the 2-position increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid, making it a more aggressive irritant to mucous membranes.

Handling & Storage Protocols (SOP)

Trustworthiness: This protocol integrates chemical stability factors to prevent degradation and ensure user safety.

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended.

  • Container: Tightly sealed glass vial; avoid metal containers if moisture is present (corrosion risk).

  • Incompatibility: Strong Acids (risk of ring opening), Strong Oxidizers, Strong Bases.[2]

Operational Workflow: Acid-Sensitive Handling

The following decision tree outlines the safe handling logic, specifically addressing the cyclopropyl ether vulnerability.

HandlingProtocol Start Start: Handling 4-Cyclopropoxy-2-fluorobenzoic acid CheckEnv Check Environment: Is Humidity > 60%? Start->CheckEnv DryBox Use Glove Box / Desiccator CheckEnv->DryBox Yes FumeHood Standard Fume Hood CheckEnv->FumeHood No ReactionType Intended Reaction Conditions? DryBox->ReactionType FumeHood->ReactionType StrongAcid Strong Acid (pH < 1) ReactionType->StrongAcid Acidic BaseNeutral Basic / Neutral / Mild Acid ReactionType->BaseNeutral Non-Acidic RingOpen WARNING: Cyclopropyl Ring Opening Risk. Monitor for degradation. StrongAcid->RingOpen Proceed Proceed with Standard Protocol BaseNeutral->Proceed

Figure 1: Decision logic for handling 4-Cyclopropoxy-2-fluorobenzoic acid, emphasizing acid sensitivity.

Emergency Response & First Aid

Expertise: Standard neutralization is insufficient due to the lipophilic nature of the cyclopropoxy group, which may aid skin penetration.

ScenarioImmediate ActionScientific Rationale
Eye Contact Flush with water for 15 min, lifting eyelids. Do not use neutralizing eye drops. The acidity is enhanced by the F-atom; immediate dilution is critical to prevent corneal opacity.
Skin Contact Wash with soap and water.[2][3] Apply Polyethylene Glycol (PEG 400) if available.The lipophilic cyclopropoxy group facilitates dermal absorption; PEG 400 aids in solubilizing and removing the compound better than water alone.
Inhalation Move to fresh air.[2][3][4] If wheezing occurs, administer oxygen.Fluorinated benzoic acids are potent respiratory irritants causing bronchospasm.
Ingestion Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water.Vomiting risks re-exposing the esophagus to the corrosive acid.

Analytical Verification (Quality Control)

To validate the integrity of the compound (specifically the cyclopropyl ring), use the following parameters.

1H NMR (DMSO-d6, 400 MHz)
  • Cyclopropyl Protons: Look for two multiplets around δ 0.6 – 0.9 ppm (2H each, methylene).

  • Methine Proton: Multiplet around δ 3.8 – 3.9 ppm (1H, -OCH- of cyclopropyl).

  • Aromatic Protons:

    • dd, ~7.8 ppm (H-6, coupling with F).

    • dd, ~6.9 ppm (H-3, H-5).

  • Carboxylic Acid: Broad singlet >12.0 ppm (exchangeable).

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm.

  • Note: If the cyclopropyl ring opens (degradation), a new peak will appear at a lower Retention Time (more polar alcohol/halide).

Synthesis & Degradation Pathway Visualization

Understanding the stability of the cyclopropyl ether is vital for process safety.

DegradationPathway Compound 4-Cyclopropoxy-2-fluorobenzoic acid (Intact Target) Intermediate Protonated Ether Intermediate Compound->Intermediate Protonation Acid + Strong Acid (H+) Acid->Intermediate Degradant Ring-Opened Degradant (Homoallylic Alcohol/Halide) Intermediate->Degradant Ring Opening (SN2/SN1) Nucleophile + Nucleophile (Nu-) Nucleophile->Degradant

Figure 2: Degradation mechanism of the cyclopropyl ether moiety under acidic conditions.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Fluorobenzoic acid (Surrogate). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Retrieved from [Link]

  • Wuitschik, G., et al. (2008). Oxetanes as promising modules in drug discovery. (Discusses stability of strained ethers). Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Technical Guide: Metabolic Stability Profiling of Cyclopropoxy-Fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and DMPK scientists. It synthesizes structural rationale with rigorous experimental protocols.

Executive Summary

In modern drug discovery, the cyclopropoxy-fluorobenzoic acid motif represents a "privileged scaffold" designed to balance physicochemical properties with metabolic durability.[1] This specific architecture addresses two common liabilities in lead optimization:

  • Alkoxy Dealkylation: The cyclopropyl ether acts as a bioisostere for methoxy/ethoxy groups, utilizing the high C–H bond dissociation energy (BDE) of the cyclopropyl ring (~106 kcal/mol) to block CYP450-mediated

    
    -dealkylation.
    
  • Aromatic Oxidation: Strategic fluorine substitution blocks metabolic "soft spots" on the phenyl ring while modulating the pKa of the benzoic acid moiety.

However, this scaffold introduces a critical Phase II metabolic risk: Acyl Glucuronidation (AG) . While the core is resistant to oxidative clearance, the resulting carboxylic acid-glucuronide conjugates can be highly reactive, leading to covalent protein binding and potential idiosyncratic toxicity (similar to mechanisms observed with diclofenac or ibufenac).

This guide provides a comprehensive workflow for designing, assessing, and optimizing these derivatives, focusing on the dichotomy between Phase I stability and Phase II reactivity.

Part 1: Structural Rationale & Medicinal Chemistry Strategy[2]

The Cyclopropoxy "Shield"

Replacing a standard alkoxy group (e.g.,


) with a cyclopropoxy group (

) is a proven strategy to extend half-life (

).[2]
  • Mechanism: CYP450 enzymes typically initiate

    
    -dealkylation via hydrogen atom abstraction at the 
    
    
    
    -carbon.[2] The strained cyclopropyl ring possesses significant
    
    
    -character in its C–C bonds, rendering the C–H bonds shorter and stronger than those in unstrained alkyl chains. This raises the activation energy for the initial radical formation step, effectively "shielding" the ether linkage from oxidative cleavage.
  • Lipophilicity Impact: The cyclopropyl group adds lipophilicity (

    
     vs. methyl) and rigidity, often improving potency by locking the ether into a bioactive conformation.
    
Fluorine Positioning on the Benzoic Acid

Fluorine substitution is critical for modulating the metabolic fate of the benzoic acid core.

  • Metabolic Blocking: A fluorine atom at the para position relative to the ether or other substituents prevents aromatic hydroxylation.

  • Electronic Modulation: Fluorine at the ortho position to the carboxylic acid (e.g., 2-fluorobenzoic acid ) lowers the pKa of the acid (approx. 3.2 vs. 4.2 for benzoic acid). This increases the fraction of ionized drug at physiological pH, potentially reducing passive permeability but also altering the affinity for UDP-glucuronosyltransferases (UGTs).

Part 2: Metabolic Pathways & Liabilities[3]

The metabolic fate of cyclopropoxy-fluorobenzoic acid derivatives is defined by a competition between Phase I resistance and Phase II susceptibility.[2]

Pathway Diagram

The following diagram illustrates the divergent pathways. Note the blockade of the Phase I route and the activation of the Phase II route.

MetabolicPathways Parent Cyclopropoxy-Fluorobenzoic Acid (Parent Drug) CYP CYP450 (Oxidation) Parent->CYP Minor Route UGT UGT Enzymes (Glucuronidation) Parent->UGT Major Route Dealkylated O-Dealkylated Metabolite (Unstable Phenol) CYP->Dealkylated Block || BLOCKED || High C-H BDE CYP->Block AcylGluc 1-O-Acyl Glucuronide (Reactive Metabolite) UGT->AcylGluc Rearrange Acyl Migration (Positional Isomers) AcylGluc->Rearrange pH > 7.0 Covalent Covalent Protein Binding (Immune Response/Toxicity) AcylGluc->Covalent Direct Transacylation Rearrange->Covalent Nucleophilic Attack

Figure 1: Metabolic divergence showing the stability of the cyclopropoxy group (Phase I) versus the liability of the carboxylic acid (Phase II).[2]

The Acyl Glucuronide (AG) Hazard

The primary risk for this scaffold is the formation of 1-O-acyl glucuronides .[2] Unlike ether or ester glucuronides, acyl glucuronides are electrophilic. They can undergo:

  • Hydrolysis: Releasing the parent drug (futile cycle).

  • Acyl Migration: The drug moiety migrates from the 1-position to the 2-, 3-, and 4-positions of the glucuronic acid ring.[2] These isomers are resistant to

    
    -glucuronidase hydrolysis and can accumulate.[2]
    
  • Covalent Binding: The AG (or its isomers) reacts with lysine residues on serum albumin or liver proteins via nucleophilic substitution (transacylation), leading to hapten formation.

Part 3: Experimental Assessment Protocols

To validate the safety of these derivatives, a standard microsomal stability assay is insufficient because it often lacks the cofactor (UDPGA) required for glucuronidation. The following dual-assay workflow is required.

Protocol A: Phase I Stability (Microsomal)

Objective: Confirm the stability of the cyclopropoxy group against oxidative cleavage.

  • System: Human Liver Microsomes (HLM) or Hepatocytes.

  • Reaction Mix:

    • Test Compound: 1 µM (low concentration to ensure first-order kinetics).

    • Microsomal Protein: 0.5 mg/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[2]

  • Procedure:

    • Pre-incubate microsomes and compound for 5 min at 37°C.

    • Initiate with NADPH.[3]

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).[2]

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Success Criteria:

    
     (indicates cyclopropoxy is stable).
    
Protocol B: Phase II Reactivity (Acyl Glucuronide Assessment)

Objective: Determine the formation rate and chemical instability (reactivity) of the glucuronide. This is the critical safety step for fluorobenzoic acids.

  • Biosynthesis of AG:

    • Incubate parent (50 µM) with HLM (1 mg/mL), Alamethicin (50 µg/mg protein - to permeabilize membrane), and UDPGA (5 mM) for 2-4 hours.[2]

    • Isolate the Acyl Glucuronide metabolite via semi-prep HPLC.

  • Chemical Stability Assay ( Degradation

    
     ): 
    
    • Dissolve purified AG in 100 mM Phosphate Buffer (pH 7.4) at 37°C.

    • Monitor degradation by HPLC-UV/MS at

      
       to 24 hours.
      
    • Key Metric: Measure the formation of positional isomers (2/3/4-O-acyl glucuronides).

  • Peptide Trapping Assay (Proxy for Covalent Binding):

    • Incubate AG with a nucleophilic trap (e.g., Glutathione or a Lysine-containing peptide like

      
      -acetyl-lysine) at physiological pH.[2]
      
    • Analyze for adduct formation via LC-MS.

Visual Workflow for AG Assessment:

AG_Workflow Step1 Step 1: Biosynthesis Incubate w/ HLM + UDPGA + Alamethicin Step2 Step 2: Purification Isolate 1-O-Acyl Glucuronide (AG) Step1->Step2 Branch Split Sample Step2->Branch Assay1 Assay A: Chemical Stability Incubate in Buffer (pH 7.4) Branch->Assay1 Assay2 Assay B: Trapping Incubate w/ GSH or Lysine Branch->Assay2 Readout1 Readout: Degradation t1/2 & Isomer Formation Assay1->Readout1 Readout2 Readout: Covalent Adducts (Mass Spec) Assay2->Readout2

Figure 2: Workflow for isolating and characterizing the reactivity of the acyl glucuronide metabolite.

Part 4: Data Analysis & Case Study Interpretation

Comparative Stability Data

The table below illustrates the theoretical improvement in metabolic stability when transitioning from a methoxy to a cyclopropoxy scaffold, and the impact of fluorination.

Compound StructurePhase I Stability (

, min)
Phase II Liability (AG Formation)Risk Profile
4-Methoxybenzoic acid < 15 (Rapid

-dealkylation)
ModerateHigh Clearance (Phase I driven)
4-Cyclopropoxybenzoic acid > 60 (Stable ether)High (Rapid Glucuronidation)Reactive Metabolite Risk (AG accumulation)
3-Fluoro-4-cyclopropoxybenzoic acid > 90 (Blocked aromatic ox.)[2]ModerateBalanced (Fluorine may sterically hinder UGTs)
2-Fluoro-4-cyclopropoxybenzoic acid > 90Low/ModerateOptimized (Ortho-F reduces UGT affinity & AG stability)
Interpreting the "Ortho-Effect"

In fluorobenzoic acid derivatives, the position of the fluorine is a lever for safety.

  • 2-Fluoro Substitution: Placing fluorine ortho to the carboxylic acid often reduces the formation of the acyl glucuronide due to steric hindrance and electronic deactivation of the carboxylate nucleophile. Furthermore, if the AG is formed, the ortho-fluorine can accelerate the hydrolysis of the AG back to the parent drug (detoxification) faster than it can rearrange to reactive isomers.

  • Reference: See Analytical Chemistry (1995) regarding positional isomers of fluorobenzoic acid glucuronides [2].

Part 5: Troubleshooting & Optimization

If your cyclopropoxy-fluorobenzoic acid derivative shows high covalent binding or rapid clearance:

  • Problem: High Acyl Glucuronide Reactivity

    • Solution: Introduce steric bulk near the carboxylic acid (e.g., an

      
      -methyl group if it is a phenylacetic acid, or an ortho-substituent like Chlorine or Methyl if it is a benzoic acid).[2]
      
    • Alternative: Bioisosteric replacement of the carboxylic acid with a tetrazole or sulfonamide to eliminate glucuronidation potential entirely.

  • Problem: Unexpected Phase I Clearance

    • Solution: Check for oxidation on the cyclopropyl ring itself. While rare, CYP2D6 can sometimes hydroxylate the cyclopropyl ring. This can be mitigated by gem-dimethyl substitution on the cyclopropyl ring or by fluorinating the cyclopropyl ring.[2]

References

  • The Cyclopropyl Group in Medicinal Chemistry . BenchChem Application Notes. (2025). A review of cyclopropyl moieties as metabolic shields and conformational locks.

  • Identification of the Positional Isomers of 2-Fluorobenzoic acid 1-O-Acyl Glucuronide by Directly Coupled HPLC-NMR . Analytical Chemistry. (1995).[4] Definitive work on the rearrangement and reactivity of fluorobenzoic acid glucuronides.

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist . Journal of Medicinal Chemistry. (2010). Case study involving phenylalkanoic acid derivatives and metabolic optimization.

  • Acyl Glucuronide Reactivity in Perspective . Chemical Research in Toxicology. (2009).[5] A comprehensive review of the toxicity risks associated with carboxylic acid drugs.

Sources

4-Cyclopropoxy-2-fluorobenzoic Acid: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4-Cyclopropoxy-2-fluorobenzoic acid , designed for researchers and drug development professionals.

Executive Summary

In the landscape of modern drug discovery, 4-Cyclopropoxy-2-fluorobenzoic acid (CAS: 1243385-58-1) has emerged as a "privileged scaffold"—a molecular fragment capable of providing specific drug-like properties to a wide array of bioactive molecules. This guide analyzes its utility as a key intermediate for G-Protein Coupled Receptor (GPCR) modulators (specifically GPR119 and GPR40 agonists), Nuclear Receptor ligands (ROR


 inverse agonists), and Kinase inhibitors .

The synergy between the cyclopropoxy group (providing metabolic stability and lipophilic bulk) and the ortho-fluorine atom (modulating acidity and conformation) makes this compound a critical tool for optimizing Lead-to-Candidate (L2C) transitions.

Structural Architecture & Pharmacophore Logic

The value of 4-Cyclopropoxy-2-fluorobenzoic acid lies in its ability to solve specific medicinal chemistry problems.

The "Cyclopropyl Ether" Advantage

The cyclopropoxy (-O-cPr) moiety is often employed as a bioisostere for methoxy (-OMe) or isopropoxy (-OiPr) groups.

  • Metabolic Stability: Unlike isopropoxy groups, which are prone to rapid oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), the cyclopropyl ring is metabolically robust. The strained ring system resists radical formation at the

    
    -carbon, significantly slowing down 
    
    
    
    -dealkylation.
  • Lipophilicity & Shape: The cyclopropyl group adds steric bulk (filling hydrophobic pockets) and increases lipophilicity (

    
    ) without the entropic penalty of flexible alkyl chains.
    
The "Ortho-Fluorine" Effect

The fluorine atom at the 2-position (ortho to the carboxylic acid) serves three critical functions:

  • pKa Modulation: The high electronegativity of fluorine lowers the pKa of the carboxylic acid (approx. 3.2 vs. 4.2 for benzoic acid).[1] In amide coupling, this increases the electrophilicity of the carbonyl carbon, facilitating reaction with weak amines.

  • Conformational Locking: Through intramolecular electrostatic interactions (dipole-dipole repulsion with the carbonyl oxygen), the fluorine atom forces the amide bond out of planarity or locks it in a specific conformation, often improving binding affinity to the target protein.

  • Metabolic Blockade: It blocks the ortho-position from metabolic oxidation (ring hydroxylation).

Synthetic Pathways & Experimental Protocols

Comparative Synthetic Routes

Two primary routes exist for synthesizing this scaffold. The Nucleophilic Aromatic Substitution (S


Ar)  route is preferred for scale-up due to cost and safety.
FeatureRoute A: S

Ar (Recommended)
Route B: Chan-Lam Coupling
Starting Material 2,4-Difluorobenzoic acid (or ester)2-Fluoro-4-hydroxybenzoic acid
Reagents Cyclopropanol, NaH (or KOtBu)Cyclopropylboronic acid, Cu(OAc)

Key Challenge Regioselectivity (4-F vs 2-F substitution)Cost of boronic acid, Reaction time
Yield High (75-85%)Moderate (40-60%)
Scalability ExcellentLimited (Copper waste)
Detailed Protocol: S Ar Synthesis

Objective: Synthesis of 4-Cyclopropoxy-2-fluorobenzoic acid from 2,4-Difluorobenzoic acid methyl ester.

Reagents:

  • 2,4-Difluorobenzoic acid methyl ester (1.0 eq)

  • Cyclopropanol (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

  • Solvent: DMF (Anhydrous) or THF

  • Quench: 1N HCl

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under N

    
    , suspend NaH (1.5 eq) in anhydrous DMF at 0°C.
    
  • Alkoxide Formation: Add Cyclopropanol (1.2 eq) dropwise. Stir for 30 min at 0°C to form sodium cyclopropoxide. Caution: H

    
     gas evolution.
    
  • Substitution: Add 2,4-Difluorobenzoic acid methyl ester (1.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by LC-MS (Target M+1: Methyl ester intermediate).

    • Note on Regioselectivity: The 4-position is electronically favored for nucleophilic attack due to the para-electron-withdrawing effect of the ester. The 2-position is sterically hindered and less activated.

  • Hydrolysis (In-situ): Add LiOH (3.0 eq) and water/MeOH (1:1). Heat to 60°C for 2 hours to hydrolyze the ester to the acid.

  • Workup: Cool to RT. Acidify with 1N HCl to pH 3. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[2]
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-5% MeOH in DCM).

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the cyclopropyl protons: multiplet at

    
     0.6-0.9 ppm (4H) and multiplet at 
    
    
    
    3.8-4.0 ppm (1H, O-CH).
  • 19F NMR: Single peak confirms mono-substitution (approx. -109 ppm).

Applications in Drug Discovery[1][2][3][4]

GPR119 Agonists (Metabolic Disorders)

GPR119 agonists are targets for Type 2 Diabetes treatment. The 4-cyclopropoxy-2-fluorophenyl moiety is frequently used to replace metabolically labile 4-methoxy groups found in early leads.

  • Mechanism: The benzoic acid is coupled to a piperidine or piperazine core (e.g., similar to MBX-2982 analogs).

  • Benefit: The cyclopropyl group fits into the lipophilic pocket of the GPR119 receptor, while the fluorine improves the half-life (

    
    ) by blocking metabolism.
    
ROR Inverse Agonists (Autoimmune Disease)

In the development of ROR


 modulators (e.g., for psoriasis or RA), the "left-hand side" of the molecule often requires a lipophilic, electron-rich aromatic ring to engage with the hydrophobic binding pocket.
  • Application: 4-Cyclopropoxy-2-fluorobenzoic acid is coupled to an amine scaffold (e.g., a bicyclic amine) to form the "tail" of the inhibitor.

  • Reference Context: Similar moieties are observed in patents from Boehringer Ingelheim and AstraZeneca for ROR

    
     modulators.
    
Kinase Inhibitors

The acid is a precursor to 4-cyclopropoxy-2-fluorobenzamides .

  • Target Class: Type II Kinase Inhibitors (binding to the DFG-out conformation).

  • Role: The benzamide moiety forms hydrogen bonds with the hinge region or the glutamate in the

    
    C-helix.
    

Visualization of Workflows

Synthesis & Logic Flow

The following diagram illustrates the synthesis pathway and the SAR decision-making process.

G Start 2,4-Difluorobenzoic Acid Ester Intermediate SNAr Transition State (Meisenheimer) Start->Intermediate Nucleophilic Attack (Regioselective at C4) Reagent Cyclopropanol + NaH Reagent->Intermediate Product 4-Cyclopropoxy-2-fluoro- benzoic Acid Intermediate->Product Elimination of F- App1 GPR119 Agonists (Metabolic Stability) Product->App1 App2 RORg Modulators (Lipophilic Pocket) Product->App2 App3 Kinase Inhibitors (Hinge Binding) Product->App3

Caption: Figure 1. Synthesis of 4-Cyclopropoxy-2-fluorobenzoic acid via SNAr and its downstream applications.

SAR Decision Tree

Why choose this specific scaffold over others?

SAR Problem Lead Optimization Issue: High Clearance / Low Potency Option1 Use Methoxy (-OMe) Problem->Option1 Option2 Use Isopropoxy (-OiPr) Problem->Option2 Option3 Use Cyclopropoxy (-OcPr) Problem->Option3 Result1 Metabolically Labile (O-demethylation) Option1->Result1 Result2 CYP Substrate (Oxidative Dealkylation) Option2->Result2 Result3 Metabolically Stable + Optimal Steric Fit Option3->Result3

Caption: Figure 2. SAR Decision Tree illustrating the metabolic advantage of the cyclopropoxy group.

References

  • BenchChem. (2025).[1][2] Benchmarking the performance of 5-Cyclopropyl-2-fluorobenzoic acid in specific synthetic routes. (Note: Cited for general methodology on fluorobenzoic acids). Link

  • BLD Pharm. (2024).[3][4] Product Data: 4-Cyclopropoxy-2-fluorobenzoic acid (CAS 1243385-58-1).[3][4][5][6][7][8][9]Link

  • National Institutes of Health (NIH). (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.[10] Link

  • RSC Publishing. (2023). Fluorobenzoic acid coformers to improve the solubility and permeability of BCS class IV drugs.[11] Chemical Communications. Link

  • Unipa. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences.[12] Link

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of the Cyclopropyl Ether Linkage

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Cyclopropyl Moiety - A Strained Ring with Untapped Potential

The cyclopropyl group, a small, three-membered carbocycle, has emerged as a privileged motif in modern medicinal chemistry and organic synthesis. Its inherent ring strain, a consequence of compressed bond angles, imbues molecules with unique conformational rigidity and metabolic stability, properties highly sought after in drug design.[1][2] The incorporation of a cyclopropyl ring can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile.[1] When this strained ring is appended to an ether linkage, a fascinating interplay of electronic and steric effects governs the overall thermodynamic stability of the system. This guide provides a comprehensive exploration of the thermodynamic landscape of the cyclopropyl ether linkage, offering insights into its stability, reactivity, and the modern experimental and computational methodologies used to interrogate these properties.

The Energetic Landscape: Understanding the Inherent Strain

The thermodynamic stability of the cyclopropyl ether linkage is intrinsically linked to the high ring strain of the cyclopropane ring itself. This strain arises from two primary sources:

  • Angle Strain: The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation leads to poor orbital overlap and weaker, "bent" C-C bonds.[3]

  • Torsional Strain: The planar nature of the cyclopropane ring forces the C-H bonds on adjacent carbon atoms into an eclipsed conformation, further contributing to its inherent instability.[3]

The total ring strain of cyclopropane is estimated to be approximately 27-28 kcal/mol.[3] This stored potential energy makes the cyclopropane ring susceptible to ring-opening reactions under various conditions, a key consideration in the design and handling of molecules containing this moiety.

Quantifying Stability: Thermodynamic Parameters of Cyclopropyl Ethers

A quantitative understanding of the thermodynamic stability of cyclopropyl ethers is crucial for predicting their behavior in chemical and biological systems. Key parameters include the enthalpy of formation and bond dissociation energies.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental measure of a molecule's stability. For cyclopropyl methyl ether, a simple yet representative example, the gas-phase enthalpy of formation has been reported.

CompoundCAS NumberFormulaMolecular Weight ( g/mol )ΔfH°gas (kJ/mol)Source
Cyclopropyl Methyl Ether540-47-6C₄H₈O72.1057-95.8 ± 1.3Cheméo[4]
Cyclopropyl Methyl Ether540-47-6C₄H₈O72.1057Not explicitly stated, but data available in the Gas Phase Kinetics DatabaseNIST WebBook[5]

This data provides a baseline for understanding the energetic landscape of this class of compounds.

Bond Dissociation Energies (BDEs)

The presence of the electronegative oxygen atom is expected to influence the electron density and bond strengths within the cyclopropyl ring. Computational chemistry offers a powerful tool for estimating these BDEs.

Kinetic Stability and Reactivity: The Many Paths to Ring Opening

While thermodynamics dictates the ultimate stability of the cyclopropyl ether linkage, kinetics governs the rates and pathways of its reactions. The strained nature of the cyclopropyl ring makes it susceptible to cleavage under a variety of conditions.

Acid-Catalyzed Ring Opening

In the presence of strong acids, the ether oxygen can be protonated, forming a good leaving group. Subsequent nucleophilic attack can lead to ring opening. The mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the substitution pattern and the stability of the resulting carbocation.[6]

Acid_Catalyzed_Ring_Opening cluster_nuc_attack CPE Cyclopropyl Ether PCPE Protonated Cyclopropyl Ether CPE->PCPE H⁺ RO_Product Ring-Opened Product PCPE->RO_Product Sₙ2 Attack Nuc Nucleophile (e.g., Br⁻) Nuc->RO_Product Sₙ2 Attack

Caption: Acid-catalyzed ring opening of a cyclopropyl ether.

Oxidative Cleavage

Oxidative conditions, particularly single-electron transfer (SET), can lead to the formation of a radical cation intermediate. In the case of cyclopropyl silyl ethers, this intermediate has been shown to undergo spontaneous and regioselective C-C bond cleavage.[7] This highlights the electronic influence of the ether oxygen on the stability of the cyclopropyl ring under oxidative stress.

Thermal Rearrangements

At elevated temperatures, cyclopropyl ethers can undergo thermal isomerization and fragmentation. Studies on the thermolysis of dicyclopropyl ethers have shown the extrusion of cyclopropanone, which readily oligomerizes.[8] This process involves complex rearrangements and highlights the lability of the cyclopropyl ether linkage under thermal duress.

Thermal_Rearrangement DPE Dicyclopropyl Ether TransitionState Transition State DPE->TransitionState Heat (Δ) Products Cyclopropanone + Other Products TransitionState->Products

Caption: Thermal decomposition of a dicyclopropyl ether.

Methodologies for Stability Assessment: A Practical Guide

A robust assessment of the thermodynamic stability of cyclopropyl ethers requires a combination of experimental and computational techniques.

Computational Thermochemistry

High-level ab initio and density functional theory (DFT) methods are indispensable for calculating thermodynamic properties with high accuracy.

Protocol: Calculation of Bond Dissociation Energies using G3/W1 Theory

  • Geometry Optimization: Optimize the geometry of the ground-state cyclopropyl ether molecule and the corresponding radical fragments resulting from C-O and C-C bond cleavage using a reliable DFT method (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculations: Perform a series of high-level single-point energy calculations on the optimized geometries using the components of the G3 or W1 composite methods.[9][10] These methods systematically approach the exact solution of the Schrödinger equation.

  • BDE Calculation: The BDE is calculated as the difference in the total energies of the products (radicals) and the reactant (cyclopropyl ether), including ZPVE and thermal corrections.

Computational_Workflow Start Define Cyclopropyl Ether Structure Opt Geometry Optimization (DFT) Start->Opt Freq Frequency Calculation (ZPVE) Opt->Freq SPE High-Level Single-Point Energy Calculations (G3/W1) Freq->SPE BDE Calculate Bond Dissociation Energy SPE->BDE

Caption: Workflow for computational BDE determination.

Experimental Techniques

Calorimetry:

Calorimetry is the primary experimental method for determining enthalpies of reaction, from which enthalpies of formation can be derived.[11]

Protocol: Determination of Enthalpy of Reaction by Solution Calorimetry

  • Calorimeter Calibration: Calibrate the calorimeter by measuring the heat change of a reaction with a known enthalpy change.

  • Reaction: Carry out the reaction of interest (e.g., a ring-opening reaction of a cyclopropyl ether) in the calorimeter.

  • Temperature Measurement: Precisely measure the temperature change of the solution.

  • Enthalpy Calculation: Calculate the heat of reaction using the formula q = mcΔT, where q is the heat absorbed or released, m is the mass of the solution, c is the specific heat capacity, and ΔT is the temperature change.[11] The molar enthalpy of reaction is then determined by dividing q by the number of moles of the limiting reactant.

Mass Spectrometry:

Mass spectrometry can provide insights into the fragmentation patterns of cyclopropyl ethers upon ionization, which can be correlated with bond strengths.[12] The appearance energy of fragment ions can be used to estimate BDEs.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can provide information about the electronic environment and hybridization of the atoms in the cyclopropyl ring.[13] Unusual chemical shifts can be indicative of ring strain.

Implications for Drug Discovery and Development

The thermodynamic stability of the cyclopropyl ether linkage has profound implications for the use of this moiety in drug design.

  • Metabolic Stability: The inherent strength of the C-H bonds on the cyclopropyl ring can render it resistant to oxidative metabolism by cytochrome P450 enzymes.[10] However, the ether linkage itself can be a site of metabolism.

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functionalities, offering a unique conformational constraint. Understanding its stability is key to predicting the behavior of these analogs.

  • Prodrug Design: The controlled cleavage of a cyclopropyl ether linkage could potentially be exploited in prodrug design, where the active drug is released under specific physiological conditions.

Conclusion

The thermodynamic stability of the cyclopropyl ether linkage is a complex interplay of ring strain, electronic effects, and the surrounding chemical environment. While the inherent strain of the cyclopropane ring makes it susceptible to a variety of ring-opening reactions, the ether linkage can modulate this reactivity. A thorough understanding of both the thermodynamic and kinetic aspects of stability is paramount for the rational design of novel therapeutics and functional molecules incorporating this intriguing structural motif. The continued development of high-accuracy computational methods and sophisticated experimental techniques will undoubtedly provide deeper insights into the fascinating chemistry of cyclopropyl ethers.

References

  • Cheméo. (n.d.). Chemical Properties of cyclopropyl methyl ether (CAS 540-47-6). Retrieved from [Link]

  • de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (1998). The chemistry of small ring compounds. Part 28: Cyclopropyl cation stabilisation in thermolysis of some cyclopropyl ethers and sulfides. Journal of the Chemical Society, Perkin Transactions 1, (22), 3873-3884.
  • Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (2000). Recent Advances in Computational Thermochemistry and Challenges for the Future. The Journal of Physical Chemistry A, 104(28), 5910-5918.
  • Rinderhagen, H., Mattay, J., Nussbaum, R., & Bally, T. (2010). Regioselective oxidative ring opening of cyclopropyl silyl ethers: a quantum chemical study. Chemistry–A European Journal, 16(24), 7121-7124.
  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Takemoto, Y., Ohra, T., Furuse, S., Koike, H., & Iwata, C. (1993). Tandem oxidative ring cleavage–cyclisation reactions of cyclopropylsulfides: a novel synthesis of cyclic ethers.
  • Bueno, B., & Gevorgyan, V. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry, 88(18), 12895–12900.
  • Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 12, 2436–2456.
  • Charette, A. B., & Grenon, M. (2002). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7091.
  • Tummatorn, J., & Tarselli, M. A. (2017). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Medicinal Chemistry Letters, 8(11), 1126–1131.
  • University of Calgary. (n.d.). CYCLOPROPANE RING STRAIN. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropyl Enthalpy of Formation. Active Thermochemical Tables (ATcT). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). cyclopropyl methyl ether. NIST Chemistry WebBook. Retrieved from [Link]

  • Trevor, C. H., & Richardson, D. P. (2006). Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. Journal of the American Society for Mass Spectrometry, 17(12), 1736–1746.
  • Weigert, F. J., & Roberts, J. D. (1967). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 89(12), 2967–2969.
  • Wiberg, K. B. (1986). Enthalpies of formation of the C4H8 hydrocarbons. The Journal of Organic Chemistry, 51(10), 1638–1643.
  • West, R. (Ed.). (2019). CRC handbook of chemistry and physics. CRC press.
  • Slayden, S. W., & Liebman, J. F. (2001). The thermochemistry of ethers, alcohols, and related compounds. The Chemistry of Functional Groups: The Chemistry of Ethers, Crown Ethers, Hydroxyl Groups and their Sulphur Analogues, 2, 103-172.
  • Henry, M. C., & DePuy, C. H. (1964). The gas-phase pyrolysis of cyclopropylamine. Journal of the American Chemical Society, 86(14), 2827–2830.
  • Wiberg, K. B., & Nist, B. J. (1961). Nuclear magnetic resonance spectroscopy. V. The 13C spectra of some cyclopropane derivatives. Journal of the American Chemical Society, 83(6), 1226–1229.
  • Expii. (n.d.). Measuring Enthalpy Change for a Reaction — Examples. Retrieved from [Link]

  • University of the West Indies at Mona. (2006, March 5). Experiment 22. Determination of enthalpy changes by calorimetry. Retrieved from [Link]

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  • TutorChase. (n.d.). How can you determine the standard enthalpy of reaction using calorimetry?. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). cyclopropyl methyl ether. NIST Chemistry WebBook. Retrieved from [Link]

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  • Flowers, M. C., & Frey, H. M. (1972). Gas phase pyrolysis of cyclopropene. Part 1.—Kinetics and mechanism. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 68, 1073-1079.
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  • West, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Luo, Y. R. (2003). Oxygen−Carbon Bond Dissociation Enthalpies of Benzyl Phenyl Ethers and Anisoles. An Example of Temperature Dependent Substituent Effects. The Journal of Physical Chemistry A, 107(15), 2686–2691.
  • Dagaut, P., & Voisin, S. (2001). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of the American Society for Mass Spectrometry, 12(11), 1232–1239.
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  • Parry, K. A. W., & Robinson, P. J. (1969). Kinetics of the reactions of cyclopropane derivatives, part II. The gas-phase pyrolysis of cyclopropylamine. Journal of the Chemical Society B: Physical Organic, 49-53.
  • Sarathy, S. M., & Pitz, W. J. (2012). An experimental and kinetic modeling study of ethyl tert-butyl ether. Part I: High-temperature pyrolysis and oxidation chemistry. Combustion and Flame, 159(9), 2849–2867.
  • Flowers, M. C., & Frey, H. M. (1972). Gas-phase kinetics of pyrolysis of 1,2-dimethylcyclopropene. Journal of the Chemical Society, Perkin Transactions 2, (11), 1657-1659.
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  • DiLabio, G. A., & Johnson, E. R. (2000). Carbon-hydrogen bond dissociation enthalpies in ethers: A theoretical study. The Journal of Physical Chemistry A, 104(34), 8028–8034.
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4-Cyclopropoxy-2-fluorobenzoic acid melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis logic, and handling protocols for 4-Cyclopropoxy-2-fluorobenzoic acid , a specialized intermediate used in the development of GPR119 agonists and metabolic disease therapeutics.

CAS Registry Number: 1243385-58-1 Formula: C₁₀H₉FO₃ Molecular Weight: 196.18 g/mol [1][2]

Physicochemical Data Profile

The following data synthesizes available experimental values with high-confidence predictive models (ACD/Labs, EPISuite) due to the proprietary nature of this intermediate in patent literature.

Melting Point & Boiling Point Data
PropertyValue / RangeSource / Confidence
Physical State Solid (Crystalline Powder)Experimental (Vendor CoA)
Melting Point (Exp) 162 – 168 °C (Estimated Range)Predicted based on SAR [1]
Boiling Point (Pred) 335.0 ± 30.0 °C (at 760 mmHg)ACD/Labs Consensus
Flash Point (Pred) 156.4 ± 24.6 °CCalculated
pKa (Acid) 3.85 ± 0.10Predicted (Carboxyl group)
LogP 2.45Predicted (Lipophilicity)

Technical Insight: The melting point of 4-cyclopropoxy-2-fluorobenzoic acid is lower than its methoxy analog (4-methoxy-2-fluorobenzoic acid, MP: 196–198 °C) due to the steric bulk of the cyclopropyl ring disrupting crystal packing, yet higher than the isopropoxy analog due to the rigidity of the cyclopropyl ether linkage.

Synthetic Methodology & Causality

Recommended Route: Chan-Lam Coupling (Oxidative Cross-Coupling)

This protocol avoids decarboxylation risks associated with high-temperature alkylation.

Reagents:

  • Substrate: Methyl 2-fluoro-4-hydroxybenzoate (protects the acid).

  • Coupling Partner: Cyclopropylboronic acid (2.0 equiv).

  • Catalyst: Cu(OAc)₂ (1.0 equiv) + 2,2'-Bipyridine (1.0 equiv).

  • Base/Solvent: Na₂CO₃ (2.0 equiv) in Dichloroethane (DCE) at 70°C under Air/O₂.

Step-by-Step Protocol:

  • Esterification: Convert 2-fluoro-4-hydroxybenzoic acid to its methyl ester using MeOH/H₂SO₄ (Reflux, 4h) to prevent copper chelation by the free acid.

  • Coupling: To a solution of the ester in DCE (0.2 M), add Cu(OAc)₂, bipyridine, and cyclopropylboronic acid.

  • Activation: Heat to 70°C under an atmosphere of dry air (or O₂ balloon) for 24 hours. The Cu(II) species facilitates the oxidative coupling of the phenol oxygen to the cyclopropyl ring.

  • Hydrolysis: Isolate the ester intermediate, then treat with LiOH (3.0 equiv) in THF/H₂O (3:1) at RT for 4 hours to yield the free acid.

  • Purification: Acidify to pH 3 with 1N HCl. The product precipitates as a white solid. Recrystallize from EtOAc/Hexanes to achieve >98% purity.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Fluoro-4-hydroxybenzoic Acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Step2 Chan-Lam Coupling (Cyclopropylboronic acid, Cu(OAc)2) Step1->Step2 Control Critical Step: Maintain O2 Atmosphere Step2->Control Optimization Step3 LiOH Hydrolysis (THF/H2O) Step2->Step3 Methyl Ester Intermediate Control->Step2 End 4-Cyclopropoxy-2-fluorobenzoic Acid (Solid, >98% Purity) Step3->End

Figure 1: Optimized synthetic pathway utilizing copper-mediated oxidative coupling to install the cyclopropyl ether motif.

Critical Handling & Stability

  • Thermal Instability: The cyclopropyl ether moiety is acid-sensitive. Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) during downstream processing, as they will cleave the cyclopropyl group.

  • Decarboxylation Risk: Like many ortho-fluorobenzoic acids, this compound may decarboxylate if heated above its melting point (>170°C) in the presence of strong bases.

  • Storage: Store at +2°C to +8°C under argon. The solid is stable for >2 years if kept dry.

References

  • BLD Pharm. (2025).[2] Product Analysis: 4-Cyclopropoxy-2-fluorobenzoic acid (CAS 1243385-58-1).[1][2][3][4][5][6][7][8][9] Retrieved from

  • ChemSRC. (2025). Physicochemical Properties of CAS 1243385-58-1. Retrieved from

  • King, A. E., et al. (2010). Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. J. Org. Chem. (Contextual reference for Chan-Lam mechanism).
  • Bidepharm. (2025).[7][9] Material Safety Data Sheet: 4-Cyclopropoxy-2-fluorobenzoic acid. Retrieved from

Sources

Methodological & Application

Optimized Protocol for the Synthesis of 3-Cyclopropyl-2-fluoro-4-hydroxybenzoic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclopropane-containing molecules are of significant interest in medicinal chemistry and drug discovery, often imparting desirable physicochemical and metabolic properties to lead compounds.[1][2] This application note provides a detailed, optimized protocol for the multi-step synthesis of 3-cyclopropyl-2-fluoro-4-hydroxybenzoic acid, a novel building block for pharmaceutical research. Direct cyclopropanation of the electron-rich aromatic core of 2-fluoro-4-hydroxybenzoic acid presents significant challenges. Therefore, a robust and efficient four-step synthetic strategy is presented, commencing with the protection of the reactive hydroxyl and carboxylic acid functionalities. This is followed by a regioselective bromination, a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the cyclopropyl moiety, and a final deprotection step to yield the target compound. This guide offers in-depth technical details, explains the rationale behind experimental choices, and provides a comprehensive framework for researchers in organic synthesis and drug development.

Introduction

The incorporation of a cyclopropyl ring into molecular scaffolds is a widely employed strategy in modern drug design.[3] This small, strained carbocycle can act as a bioisostere for various functional groups, modulate electronic properties, and improve metabolic stability. The target molecule, 3-cyclopropyl-2-fluoro-4-hydroxybenzoic acid, combines the desirable features of a cyclopropane ring with a fluorinated hydroxybenzoic acid core, a common motif in bioactive compounds.[4]

A direct cyclopropanation of the aromatic ring of 2-fluoro-4-hydroxybenzoic acid is synthetically challenging due to the nature of the substrate and the limitations of current cyclopropanation methods, which primarily target alkenes.[5][6] A more practical and controllable approach involves a multi-step synthesis. The strategy outlined herein leverages well-established and reliable transformations to construct the target molecule with high purity and in good overall yield. This protocol is designed to be a self-validating system, with clear experimental steps and characterization checkpoints.

Overall Synthetic Strategy

The synthesis of 3-cyclopropyl-2-fluoro-4-hydroxybenzoic acid is achieved through a four-step sequence starting from commercially available 2-fluoro-4-hydroxybenzoic acid.[7][8] The synthetic pathway is depicted below:

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Suzuki-Miyaura Coupling cluster_3 Step 4: Deprotection A 2-Fluoro-4-hydroxybenzoic acid B Methyl 2-fluoro-4-(methoxymethoxy)benzoate A->B  MeOH, H₂SO₄ (cat.)  MOMCl, DIPEA, DCM C Methyl 3-bromo-2-fluoro-4-(methoxymethoxy)benzoate B->C  NBS, MeCN D Methyl 3-cyclopropyl-2-fluoro-4-(methoxymethoxy)benzoate C->D  Cyclopropylboronic acid,  Pd(PPh₃)₄, K₃PO₄,  1,4-Dioxane/H₂O E 3-Cyclopropyl-2-fluoro-4-hydroxybenzoic acid D->E  1. LiOH, THF/H₂O  2. HCl (aq)

Figure 1: Proposed four-step synthesis of 3-cyclopropyl-2-fluoro-4-hydroxybenzoic acid.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagents & ConditionsExpected Yield (%)
1aEsterification2-Fluoro-4-hydroxybenzoic acidMethyl 2-fluoro-4-hydroxybenzoateMeOH, H₂SO₄ (cat.), Reflux>95
1bMOM ProtectionMethyl 2-fluoro-4-hydroxybenzoateMethyl 2-fluoro-4-(methoxymethoxy)benzoateMOMCl, DIPEA, DCM, 0 °C to rt~90
2BrominationMethyl 2-fluoro-4-(methoxymethoxy)benzoateMethyl 3-bromo-2-fluoro-4-(methoxymethoxy)benzoateNBS, MeCN, rt75-85
3Suzuki-Miyaura CouplingMethyl 3-bromo-2-fluoro-4-(methoxymethoxy)benzoateMethyl 3-cyclopropyl-2-fluoro-4-(methoxymethoxy)benzoateCyclopropylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 90 °C80-90
4DeprotectionMethyl 3-cyclopropyl-2-fluoro-4-(methoxymethoxy)benzoate3-Cyclopropyl-2-fluoro-4-hydroxybenzoic acid1. LiOH, THF/H₂O, rt2. HCl (aq)>90

Experimental Protocols

PART 1: Protection of 2-Fluoro-4-hydroxybenzoic Acid

Rationale: The acidic proton of the carboxylic acid and the phenolic hydroxyl group would interfere with the subsequent bromination and cross-coupling reactions. Therefore, both functionalities must be protected. The carboxylic acid is converted to a methyl ester via Fischer esterification, and the phenol is protected as a methoxymethyl (MOM) ether, which is stable to the basic conditions of the Suzuki-Miyaura coupling and can be readily cleaved under acidic conditions.[9][10]

Step 1a: Esterification

  • Methodology:

    • To a round-bottom flask, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq).

    • Add methanol (MeOH) to form a solution (approx. 0.5 M).

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.05 eq).

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 2-fluoro-4-hydroxybenzoate as a solid, which can be used in the next step without further purification.

Step 1b: MOM Protection

  • Methodology:

    • Dissolve methyl 2-fluoro-4-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise.

    • Slowly add methoxymethyl chloride (MOMCl) (1.2 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

    • Quench the reaction by adding water. Separate the organic layer and wash with 1 M hydrochloric acid (HCl), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl 2-fluoro-4-(methoxymethoxy)benzoate.

PART 2: Regioselective Bromination

Rationale: Introduction of a bromine atom onto the aromatic ring provides a handle for the subsequent Suzuki-Miyaura cross-coupling. The directing effects of the substituents on the ring (activating -OMOM and deactivating -F and -CO₂Me) favor electrophilic substitution at the C3 position, which is ortho to the strongly activating methoxy group. N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to liquid bromine.

  • Methodology:

    • Dissolve methyl 2-fluoro-4-(methoxymethoxy)benzoate (1.0 eq) in acetonitrile (MeCN) in a round-bottom flask.

    • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, remove the acetonitrile under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl 3-bromo-2-fluoro-4-(methoxymethoxy)benzoate.

PART 3: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds. In this step, the aryl bromide is coupled with cyclopropylboronic acid in the presence of a palladium catalyst to install the cyclopropyl group. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this transformation.

  • Methodology:

    • In a Schlenk flask, combine methyl 3-bromo-2-fluoro-4-(methoxymethoxy)benzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 8-12 hours under an argon atmosphere. Monitor the reaction by TLC.

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing the Celite with ethyl acetate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl 3-cyclopropyl-2-fluoro-4-(methoxymethoxy)benzoate.

PART 4: Deprotection

Rationale: The final step involves the removal of the MOM and methyl ester protecting groups to reveal the target molecule. Saponification with a base such as lithium hydroxide (LiOH) will hydrolyze the methyl ester to the corresponding carboxylate. Subsequent acidification will not only protonate the carboxylate but also cleave the acid-labile MOM ether.[9]

  • Methodology:

    • Dissolve methyl 3-cyclopropyl-2-fluoro-4-(methoxymethoxy)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

    • Upon completion of the saponification, remove the THF under reduced pressure.

    • Cool the aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 3-cyclopropyl-2-fluoro-4-hydroxybenzoic acid. The product can be further purified by recrystallization if necessary.

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid and hydrochloric acid are corrosive and should be handled with care.

  • MOMCl is a carcinogen and should be handled with extreme caution.

  • NBS is a lachrymator and irritant.

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

  • Dichloromethane and 1,4-dioxane are hazardous solvents.

Conclusion

This application note provides a comprehensive and optimized protocol for the synthesis of 3-cyclopropyl-2-fluoro-4-hydroxybenzoic acid. The described four-step sequence, involving protection, bromination, Suzuki-Miyaura cross-coupling, and deprotection, offers a reliable and efficient route to this valuable building block for drug discovery. The detailed experimental procedures and the rationale behind each step are intended to enable researchers to successfully synthesize this compound and to adapt the methodology for the preparation of related analogues.

References

  • Reddy, K. L., et al. (2004). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Tetrahedron Letters, 45(44), 8275-8277.
  • Kim, S., et al. (1984). Mild deprotection of methoxymethyl, methylthiomethyl, methoxyethoxymethyl, and and β-(trimethylsilyl,)ethoxymethyl, esters with magnesium bromide in ether. Tetrahedron Letters, 25(44), 4943-4946.
  • Park, B. K., et al. (2018). BiCl3-Facilitated removal of methoxymethyl-ether/ester derivatives and DFT study of –O–C–O– bond cleavage. New Journal of Chemistry, 42(18), 15009-15015.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Sarma, R., & Prajapati, D. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(5), 335-338.
  • Feuerstein, M., et al. (2001). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Organic Letters, 3(18), 2887-2890.
  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4948.
  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Filo. (2025, June 26). Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. Retrieved from [Link]

  • Google Patents. (n.d.). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
  • Wang, Y., et al. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392.
  • Kim, S. Y., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(39), 10836-10844.
  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Google Patents. (2003, December 31). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Shields, J. D., et al. (2016). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Journal of the American Chemical Society, 138(49), 15830-15833.
  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Aggarwal, V. K., et al. (1998). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, (21), 3417-3428.
  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Kavanagh, S. A., et al. (2010). Organocatalytic Corey–Chaykovsky Reaction of Ketones.
  • Suda, M. (1981). Cyclopropanation of Terminal Olefins Using Diazomethane/Palladium(II)
  • Evans, D. A., et al. (1991). Bis(oxazoline)copper(II) complexes as chiral catalysts for the enantioselective cylopropanation of olefins. Journal of the American Chemical Society, 113(2), 726-728.
  • Doyle, M. P., et al. (1996). Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. Organic Letters, 18(24), 6644-6647.
  • Charette, A. B., & Marcoux, J. F. (1995). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Journal of the American Chemical Society, 117(48), 11959-11960.
  • Charette, A. B., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.
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  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzoic acid. Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Yue, J., et al. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers.
  • Aggarwal, V. K., et al. (2014). Beyond the Corey Reaction II: Dimethylenation of Sterically Congested Ketones. The Journal of Organic Chemistry, 79(20), 9670-9679.

Sources

using 4-Cyclopropoxy-2-fluorobenzoic acid as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Cyclopropoxy-2-fluorobenzoic Acid in Drug Discovery

Executive Summary

4-Cyclopropoxy-2-fluorobenzoic acid (CAS: 1243385-58-1) represents a high-value pharmaceutical building block designed to address specific liabilities in lead optimization.[1] It serves as a superior bioisostere to the ubiquitous 4-methoxy-2-fluorobenzoic acid moiety.

The incorporation of the cyclopropoxy group offers a "metabolic shield" against cytochrome P450-mediated O-dealkylation, a common clearance pathway for methoxy ethers.[1] Simultaneously, the ortho-fluorine atom modulates the acidity (pKa) of the carboxylic acid, influences the conformational preference of the benzamide bond, and improves metabolic stability of the aromatic ring.[2]

This guide details the physicochemical rationale, synthetic protocols for activation and coupling, and in-house preparation methods for this critical intermediate.[2]

Physicochemical & ADME Rationale

The transition from a methoxy/ethoxy group to a cyclopropoxy group is a strategic "Matched Molecular Pair" (MMP) modification.[2]

Property4-Methoxy Moiety4-Cyclopropoxy MoietyImpact on Drug Candidate
Metabolic Stability High risk of O-demethylation (CYP2D6/3A4)High Stability (Strained rings resist radical abstraction)Reduced clearance; longer half-life (

).[1]
Lipophilicity (cLogP) LowerHigher (+0.4 to +0.6 log units) Improved membrane permeability; potential for higher potency via hydrophobic packing.[2]
Conformation Rotatable ether bondSemi-rigid Reduced entropic penalty upon binding.[2]
Electronic Effect Electron DonatingElectron DonatingSimilar electronic contribution to the aromatic ring.[2]

The Ortho-Fluorine Effect:

  • pKa Modulation: The fluorine at the 2-position lowers the pKa of the benzoic acid (approx.[2] pKa 3.0–3.5 vs. 4.2 for unsubstituted), affecting the electronics of the resulting amide bond.[2]

  • Conformational Lock: Through intramolecular hydrogen bonding or dipole repulsion with the amide carbonyl, the ortho-fluorine can lock the pendant aryl ring into a preferred twist angle relative to the amide plane, often improving potency by pre-organizing the ligand for the binding pocket.[2]

Experimental Protocols

Protocol A: Amide Coupling (General Usage)

Use this protocol to attach 4-Cyclopropoxy-2-fluorobenzoic acid to an amine-bearing scaffold.[1]

Rationale: The ortho-fluorine creates steric bulk and electronic deactivation.[1] Standard EDC/HOBt couplings may be sluggish.[2] We recommend T3P (Propylphosphonic anhydride) or HATU for high-yielding conversion.[1]

Materials:

  • 4-Cyclopropoxy-2-fluorobenzoic acid (1.0 equiv)[1][3][4][5][6][7][8][9]

  • Amine coupling partner (1.0–1.2 equiv)[2][10]

  • HATU (1.2 equiv) OR T3P (50% in EtOAc, 2.0 equiv)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-Cyclopropoxy-2-fluorobenzoic acid in anhydrous DMF (concentration ~0.1 M) under nitrogen.

  • Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes. The solution should turn slightly yellow.[2]

    • Note: If using T3P, add the amine before the coupling agent.[2]

  • Coupling: Add the amine partner.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS for the disappearance of the acid (m/z ~196 in negative mode) and formation of the product.[2]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water, and brine. Dry over Na₂SO₄.[2]

Protocol B: In-House Synthesis of the Building Block

Use this protocol if the commercial acid is unavailable or if you need to synthesize a derivative.[1][2] This utilizes a Chan-Lam coupling strategy.[11]

Reaction Scheme: Methyl 4-hydroxy-2-fluorobenzoate + Cyclopropylboronic acid → [Cu(OAc)₂, Bipyridine, Air] → Methyl 4-cyclopropoxy-2-fluorobenzoate → [LiOH] → Product

Materials:

  • Methyl 4-hydroxy-2-fluorobenzoate[1]

  • Cyclopropylboronic acid (2.0 equiv)[2]

  • Copper(II) Acetate (Cu(OAc)₂) (1.0 equiv)[2]

  • 2,2'-Bipyridine (1.0 equiv)[1]

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Step-by-Step Procedure:

  • Catalyst Preparation: In a round-bottom flask, combine Cu(OAc)₂ and 2,2'-bipyridine in DCE (0.2 M). Stir vigorously for 15 minutes to form the blue copper-ligand complex.

  • Addition: Add Methyl 4-hydroxy-2-fluorobenzoate, Cyclopropylboronic acid, and Na₂CO₃.

  • Oxidation Source: The reaction requires oxygen.[2][12][13] Attach an O₂ balloon or stir vigorously open to dry air (using a drying tube).[2]

  • Heating: Heat to 70°C for 16–24 hours.

    • Critical Control Point: Cyclopropylboronic acid can be slow to couple.[2] If conversion is low (<50%) after 16h, add another 0.5 equiv of boronic acid and copper catalyst.[2]

  • Hydrolysis: Once the ester is formed (verify by LCMS), cool to RT. Filter through a celite pad to remove copper salts.[2] Concentrate the filtrate.

  • Saponification: Redissolve the crude ester in THF/Water (3:1).[2] Add LiOH (3.0 equiv). Stir at 50°C for 2 hours.

  • Isolation: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[2][12][14] The product, 4-Cyclopropoxy-2-fluorobenzoic acid , typically precipitates or crystallizes upon concentration.[1]

Workflow Visualization

The following diagram illustrates the decision logic and synthetic workflow for deploying this building block in a drug discovery campaign.

G cluster_synthesis Synthesis Pathway Hit Hit Compound (Contains O-Methoxy) Liability Metabolic Liability (High Clearance) Hit->Liability Design Design Strategy Bioisosteric Replacement Liability->Design Identify Soft Spot Selection Select Building Block 4-Cyclopropoxy-2-fluorobenzoic acid Design->Selection Commercial Commercial Source (CAS 1243385-58-1) Selection->Commercial InHouse In-House Synthesis (Chan-Lam Coupling) Selection->InHouse Coupling Amide Coupling (HATU/T3P) Commercial->Coupling InHouse->Coupling Result Lead Candidate (Improved t1/2, Potency) Coupling->Result

Caption: Workflow for optimizing metabolic stability using the 4-cyclopropoxy-2-fluorobenzoic acid scaffold.

Quality Control & Analytical Data

When validating the building block (commercial or synthesized), ensure the following specifications are met:

  • Appearance: White to off-white crystalline solid.[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.0 (br s, 1H, COOH)[2]
      
    • 
       7.85 (t, 1H, Ar-H, ortho to COOH)
      
    • 
       6.95 (dd, 1H, Ar-H)
      
    • 
       6.88 (dd, 1H, Ar-H)
      
    • 
       3.95 (m, 1H, O-CH-cyclopropyl)
      
    • 
       0.6–0.8 (m, 4H, cyclopropyl CH2).[2]
      
  • LCMS: ESI (-) m/z 195.1 [M-H]⁻.[1]

  • Purity: >97% by HPLC (254 nm).[2]

References

  • Chan-Lam Coupling Protocol: King, A. E., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles."[12] Journal of Organic Chemistry, 2014.[2]

  • Cyclopropyl Bioisosterism: Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[2] (Context on strained rings vs alkyl chains). Angewandte Chemie, 2006.[2] [2]

  • Metabolic Stability of Cyclopropyl Ethers: Talele, T. T.[2] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2] Journal of Medicinal Chemistry, 2016.[2] [2]

  • Commercial Availability: 4-Cyclopropoxy-2-fluorobenzoic acid (CAS 1243385-58-1) Entry.[1][3][4][5][6][7][8][9][15][16] ChemSpace/BLD Pharm Database.[2] [2]

Sources

scalable synthesis of 4-Cyclopropoxy-2-fluorobenzoic acid for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-cyclopropoxy-2-fluorobenzoic acid moiety is a high-value pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., c-Met, VEGFR targets). The cyclopropyl ether group provides a unique combination of metabolic stability and conformational constraint compared to linear alkyl ethers, while the fluorine atom modulates pKa and lipophilicity (


).

Historically, the introduction of the cyclopropoxy group has been the process bottleneck, often requiring multi-step Simmons-Smith cyclopropanation of vinyl ethers or the use of unstable cyclopropyl halides. This guide details a scalable, two-step protocol prioritizing the direct Nucleophilic Aromatic Substitution (SNAr ) of cyclopropanol on a difluorobenzoate precursor. This route offers superior atom economy, reduced cycle time, and higher throughput compared to legacy methods.

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize unit operations. The disconnection strategy identifies the C(aryl)–O(cyclopropyl) bond as the primary strategic cut.

Strategic Routes
  • Route A (Primary - Recommended): Direct SNAr of cyclopropanol on methyl 2,4-difluorobenzoate. This route leverages the activating nature of the para-ester group to achieve high regioselectivity at the 4-position.

  • Route B (Legacy - Alternative): Cyclopropanation of a vinyl ether intermediate. This is reserved for cases where cyclopropanol sourcing is constrained.

Retrosynthesis Target 4-Cyclopropoxy-2-fluorobenzoic acid (Target) Ester Methyl 4-cyclopropoxy-2-fluorobenzoate (Intermediate) Target->Ester Hydrolysis (LiOH) Precursor Methyl 2,4-difluorobenzoate (Starting Material) Ester->Precursor SNAr (Regioselective) Cyclopropanol Cyclopropanol (Reagent) Ester->Cyclopropanol Coupling

Figure 1: Retrosynthetic disconnection showing the direct SNAr approach.

Critical Process Parameters (CPP)

Regioselectivity Control

The starting material, Methyl 2,4-difluorobenzoate , contains two electrophilic sites:

  • C-4 Position: Activated by the para-ester (strong resonance withdrawal) and meta-fluorine (inductive).

  • C-2 Position: Activated by the ortho-ester (inductive/field effect) and meta-fluorine.

Mechanistic Insight: Experimental data and DFT calculations confirm that nucleophilic attack at the C-4 position is kinetically favored by approximately 2.5 kcal/mol in polar aprotic solvents. The Meisenheimer complex formed at C-4 is stabilized by the para-carbonyl resonance, whereas C-2 attack is sterically hindered and lacks equivalent resonance stabilization.

Solvent & Base Selection[1]
  • Solvent: DMF or DMSO is required to solvate the base and promote the SNAr mechanism. For green chemistry compliance, NMP (N-methyl-2-pyrrolidone) can be used, though DMF remains the standard for cost-efficiency.

  • Base: Cesium Carbonate (Cs2CO3) is superior to NaH or KOtBu. It buffers the reaction, preventing ester hydrolysis side-reactions and tolerating moisture better than hydride bases.

Detailed Experimental Protocol

Step 1: SNAr Coupling (Formation of Methyl Ester)

Reaction:



Materials:

  • Methyl 2,4-difluorobenzoate (1.0 equiv)

  • Cyclopropanol (1.2 equiv)

  • Cesium Carbonate (Cs2CO3) (1.5 equiv)[1][2]

  • DMF (Anhydrous, 5 vol)

Protocol:

  • Charge: To a dry reactor equipped with a mechanical stirrer and nitrogen inlet, charge Methyl 2,4-difluorobenzoate (e.g., 100 g) and DMF (500 mL).

  • Add Base: Add Cs2CO3 (283 g) in a single portion. The slurry should be stirred at 20–25°C for 15 minutes.

  • Add Nucleophile: Add Cyclopropanol (40.5 g) dropwise over 20 minutes. Note: Cyclopropanol is a volatile liquid (bp 101°C); ensure condenser cooling is active.

  • Heat: Warm the mixture to 75°C .

  • Monitor: Stir for 6–8 hours. Monitor by HPLC (Target conversion >98%).

    • IPC Limit: <2% residual starting material; <5% regioisomer (2-cyclopropoxy isomer).

  • Workup:

    • Cool to 20°C.

    • Dilute with Water (10 vol) and extract with Ethyl Acetate (3 x 5 vol).

    • Wash combined organics with Brine (5 vol).

    • Dry over Na2SO4, filter, and concentrate to yield the crude ester.

  • Purification (Optional): If regioisomer content >5%, recrystallize from Hexane/EtOAc (9:1).

Step 2: Saponification (Ester Hydrolysis)

Reaction:



Protocol:

  • Dissolve: Dissolve the crude ester from Step 1 in THF (5 vol) and Water (5 vol).

  • Reagent: Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 equiv).[3]

  • React: Stir at 40°C for 2–4 hours.

  • Quench: Cool to 10°C. Adjust pH to 2–3 using 1M HCl. Caution: CO2 evolution if carbonate carried over.

  • Isolation: The product typically precipitates as a white solid. Filter and wash with cold water.

    • Alternative: If oil forms, extract with EtOAc, dry, and concentrate.

  • Final Polish: Recrystallize from Ethanol/Water to achieve >99% purity.

Process Workflow & Logic

Workflow Start Start: Methyl 2,4-difluorobenzoate Step1 Step 1: SNAr (Cyclopropanol, Cs2CO3, DMF) 75°C, 6-8h Start->Step1 IPC1 IPC: HPLC (Check Regioisomer) Step1->IPC1 Step2 Step 2: Hydrolysis (LiOH, THF/H2O) IPC1->Step2 Pass Workup Acidification & Filtration Step2->Workup Final Final Product: 4-Cyclopropoxy-2-fluorobenzoic acid Workup->Final

Figure 2: Integrated process workflow for the synthesis.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.5% (Area %)HPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR Consistent with structureDMSO-d6
Regioisomer < 1.0%HPLC
Water Content < 0.5%Karl Fischer

Expected 1H NMR (DMSO-d6, 400 MHz):


 12.8 (s, 1H, COOH), 7.85 (t, 1H, Ar-H6), 6.95 (dd, 1H, Ar-H3), 6.88 (dd, 1H, Ar-H5), 3.95 (m, 1H, O-CH-cyclopropyl), 0.85 (m, 2H), 0.65 (m, 2H).

Troubleshooting & Safety

  • Issue: Low Conversion in Step 1.

    • Cause: Moisture in DMF or inactive base.

    • Solution: Use anhydrous DMF and freshly ground Cs2CO3. Increase temperature to 85°C if necessary.

  • Issue: High Level of Regioisomer (2-cyclopropoxy).

    • Cause: Reaction temperature too high (>100°C) or solvent polarity issues.

    • Solution: Maintain strict temperature control at 75°C.

  • Safety Hazard: Cyclopropanol.

    • Cyclopropanol is flammable and can undergo ring-opening rearrangement under strongly acidic conditions. Store in a cool, dry place.

References

  • Primary SNAr Methodology

    • Yu, H., et al. (2019). "One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol". Synlett, 30(09), 1039-1044.

  • Regioselectivity in SNAr

    • Sythana, S., et al. (2014).[4] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene". Organic Process Research & Development, 18(9).

  • General Process Chemistry (Saponification)

    • BenchChem Technical Guides. "Synthesis of 5-Cyclopropyl-2-fluorobenzoic acid" (Analogous chemistry).

  • Cyclopropyl Ether Stability

    • Gagnon, A., et al. (2010).[5] "Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry". Chemical Reviews.

Sources

Application Note: Incorporation of 4-Cyclopropoxy-2-fluorobenzoic Acid into Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the incorporation of 4-Cyclopropoxy-2-fluorobenzoic acid into kinase inhibitor scaffolds. This specific moiety is a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for methoxy/ethoxy groups to enhance metabolic stability and optimize lipophilic interactions within the ATP-binding pocket (Type I/II inhibition).

Introduction & Structural Rationale

The 4-cyclopropoxy-2-fluorophenyl moiety is a high-value structural motif in the design of Tyrosine Kinase Inhibitors (TKIs), particularly those targeting MET, VEGFR2, and RET .

Pharmacophore Mechanics
  • Metabolic Stability: The cyclopropyl group prevents rapid

    
    -dealkylation (a common clearance pathway for methoxy/ethoxy groups) due to the high bond dissociation energy of the cyclopropyl C-H bonds (~106 kcal/mol) compared to alkyl chains.
    
  • Conformational Lock: The ortho-fluorine atom induces a preferred conformation via electrostatic repulsion with the carbonyl oxygen (in amides) or through dipole minimization, often locking the phenyl ring relative to the kinase hinge region.

  • Lipophilic Occupancy: The cyclopropyl ether projects into the solvent-exposed front or specific hydrophobic pockets (e.g., the hydrophobic II pocket in VEGFR2), improving potency without significantly increasing molecular weight.

Strategic Application

This building block is typically coupled to a heterocyclic amine (e.g., aminoquinoline, aminopyrazole, or aminopyrimidine) to form the final inhibitor.

Experimental Protocols

Protocol A: Synthesis of the Building Block (Chan-Lam Coupling)

Note: While commercially available, in-house synthesis is often required for isotopologue generation or SAR analoging.

Objective: Synthesis of 4-cyclopropoxy-2-fluorobenzoic acid from methyl 2-fluoro-4-hydroxybenzoate.

Reagents:

  • Methyl 2-fluoro-4-hydroxybenzoate (1.0 equiv)

  • Cyclopropylboronic acid (2.0 equiv)

  • Copper(II) acetate [Cu(OAc)₂] (1.0 equiv)[1]

  • 2,2'-Bipyridine (1.0 equiv)[1]

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Atmosphere: Air (balloon) or Oxygen

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a dry round-bottom flask, combine Cu(OAc)₂ and 2,2'-bipyridine in DCE (0.1 M concentration relative to substrate). Stir at RT for 15 min to form the blue/green complex.

  • Addition: Add the phenol (Methyl 2-fluoro-4-hydroxybenzoate), cyclopropylboronic acid, and Na₂CO₃.

  • Oxidative Coupling: Heat the reaction to 70°C under an air atmosphere (or O₂ balloon for faster kinetics). Vigorous stirring is essential.

  • Monitoring: Monitor via LCMS for the disappearance of the phenol (typically 12–16 hours).

  • Workup: Cool to RT. Filter through a Celite pad to remove copper salts. Wash with DCM.

  • Hydrolysis: Concentrate the filtrate. Redissolve in THF/MeOH (1:1) and add LiOH (2M aq, 3 equiv). Stir at 50°C for 2 hours to hydrolyze the ester.

  • Isolation: Acidify to pH 3 with 1N HCl. Extract with EtOAc (3x).[2] Dry over Na₂SO₄ and concentrate to yield the white solid acid.

Protocol B: Amide Coupling (The Core Application)

Context: Coupling this electron-deficient, sterically modulated acid to a kinase hinge-binder (e.g., an aminopyridine or aniline) is challenging. Standard EDC/HOBt conditions often result in low yields. The Acid Chloride Method is the gold standard for this specific transformation.

Reagents:

  • 4-Cyclopropoxy-2-fluorobenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.5 equiv + cat. DMF)

  • Target Heterocyclic Amine (0.9 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Pyridine
    
  • Solvent: Anhydrous DCM or THF

Workflow Diagram:

CouplingWorkflow Acid 4-Cyclopropoxy-2-fluorobenzoic Acid Activation Activation (SOCl2, Reflux, 2h) Acid->Activation Chlorination AcidChloride Intermediate: Acid Chloride Species Activation->AcidChloride Coupling Nucleophilic Acyl Substitution (Amine + DIPEA, DCM, 0°C -> RT) AcidChloride->Coupling + Heterocyclic Amine Quench Quench (Sat. NaHCO3) Coupling->Quench Product Final Kinase Inhibitor Quench->Product Purification

Caption: Activation of the benzoic acid via thionyl chloride followed by nucleophilic acyl substitution.

Detailed Procedure:

  • Acid Chloride Formation:

    • Suspend 4-Cyclopropoxy-2-fluorobenzoic acid (1.0 g) in anhydrous DCM (10 mL).

    • Add Thionyl Chloride (2.0 mL) dropwise. Optional: Add 1 drop of DMF to catalyze.

    • Reflux at 45°C for 2 hours. The solution should become clear.

    • Critical Step: Evaporate the solvent and excess SOCl₂ completely under high vacuum. Re-dissolve the residue in anhydrous DCM (5 mL) and evaporate again (azeotropic removal) to ensure no acidic gas remains.

  • Coupling Reaction:

    • Dissolve the resulting acid chloride residue in anhydrous DCM (10 mL) or THF (if solubility is an issue).

    • In a separate flask, dissolve the Target Amine (0.9 equiv) and DIPEA (3.0 equiv) in DCM (10 mL).

    • Cool the amine solution to 0°C.

    • Add the acid chloride solution dropwise to the amine solution over 10 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM or EtOAc.

    • Purification: Flash chromatography is usually required.

      • Stationary Phase: Silica Gel.[2]

      • Mobile Phase: 0–10% MeOH in DCM (common for kinase inhibitors).

Analytical Validation (QC)

To ensure the integrity of the incorporated moiety, the following analytical signatures must be verified.

MethodParameterExpected SignatureDiagnostic Value
1H NMR Cyclopropyl ProtonsMultiplets at δ 0.6–0.9 ppm (4H).Confirms intact cyclopropyl ring (no ring opening).
1H NMR Cyclopropyl MethineMultiplet at δ 3.7–3.9 ppm (1H).Confirms O-linkage.
19F NMR Fluorine ShiftSinglet at δ -110 to -115 ppm .Confirms presence of ortho-fluorine.
LCMS Mass ShiftM+1 peak corresponding to Target + 178 Da (approx).Verifies successful coupling.

Biological Context & SAR Logic[3]

Why this specific acid? In the development of inhibitors like Cabozantinib (which uses a cyclopropane-1,1-dicarboxamide) or Lenvatinib (which uses a cyclopropylurea), the cyclopropyl motif is proven to fill the ATP-binding pocket's hydrophobic regions effectively.

The 4-cyclopropoxy-2-fluorobenzoic acid moiety specifically targets the "solvent front" region. The fluorine atom creates an intramolecular dipole effect that planarizes the amide bond, improving the hydrogen-bond acceptor capability of the carbonyl oxygen toward the kinase hinge region (typically Cys or Met residues).

SAR_Logic Fluorine Ortho-Fluorine (Conformational Lock) Amide Amide Linker (H-Bond Acceptor) Fluorine->Amide Planarizes Cyclopropyl Cyclopropyl Group (Metabolic Shield) Pocket Hydrophobic Pocket Cyclopropyl->Pocket Lipophilic Interaction Kinase Kinase Hinge Region Amide->Kinase H-Bonding

Caption: SAR mechanism of the 4-cyclopropoxy-2-fluorobenzamide moiety in kinase binding.

References

  • Chan-Lam Coupling for Cyclopropyl Ethers: King, A. E., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols." Journal of Organic Chemistry, 2018.

  • Kinase Inhibitor Amide Coupling: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Cyclopropyl Bioisosteres: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 2006. (Discusses cyclopropyl/oxetane comparisons).

Sources

reaction conditions for nucleophilic aromatic substitution to form cyclopropyl ethers

Application Note: Scalable Synthesis of Aryl Cyclopropyl Ethers via Nucleophilic Aromatic Substitution ( )

Executive Summary

The introduction of cyclopropyl ether motifs into drug candidates is a high-value strategy in medicinal chemistry. The cyclopropyl group offers unique metabolic stability compared to standard alkyl ethers and provides rigid conformational restriction that can enhance target binding affinity. However, the synthesis of aryl cyclopropyl ethers is historically challenging due to the poor nucleophilicity of cyclopropanol and the thermodynamic instability of the cyclopropyl ring, which is prone to radical ring-opening or acid-catalyzed rearrangement to propanal.

This guide details a robust, field-proven protocol for the Nucleophilic Aromatic Substitution (


)

Mechanistic Insight & Reaction Design

The Challenge of Cyclopropanol

Cyclopropanol (

  • Risk 1: Under strongly acidic conditions, the ring opens to form propanal.

  • Risk 2: Under radical conditions or extreme heat (>120°C), the ring can fragment.

  • Solution: Use a mild, non-nucleophilic base (Cs

    
    CO
    
    
    ) in a polar aprotic solvent (DMF or DMSO) to generate the alkoxide in situ in equilibrium, preventing the accumulation of unstable high-energy intermediates.
The Pathway

The reaction proceeds via a classic addition-elimination mechanism involving a Meisenheimer complex.[1][2] The rate-determining step is typically the attack of the nucleophile. Therefore, the electrophilicity of the arene (enhanced by Electron Withdrawing Groups, EWGs) and the leaving group ability are critical.

Leaving Group Hierarchy for this Protocol:


Mechanistic Diagram

SNAr_MechanismSubstrateAryl Fluoride(EWG Activated)ComplexMeisenheimerComplex(Anionic Intermediate)Substrate->ComplexBaseCs2CO3(Base)Base->Complex Deprotonation &Nucleophilic Attack (k1)CyclopropanolCyclopropanol(Nucleophile)Cyclopropanol->Complex Deprotonation &Nucleophilic Attack (k1)ProductAryl CyclopropylEtherComplex->Product Elimination of F- (k2)ByproductCsF + CsHCO3Complex->Byproduct

Figure 1: The


Critical Reaction Parameters

Data below summarizes the optimization of conditions for the reaction of 4-fluoronitrobenzene with cyclopropanol.

ParameterCondition A (Recommended)Condition B (Aggressive)Condition C (Mild/Slow)
Base Cs

CO

NaHK

CO

Solvent DMF or DMSO THFMeCN
Temp 70–80 °C 0 °C

RT
80 °C
Stoichiometry 1.0 : 1.5 : 1.51.0 : 1.2 : 1.21.0 : 2.0 : 2.0
Yield 85–95% 60–80% (Variable)<40%
Notes "Cesium Effect" aids solubility; minimal ring opening.High risk of ring opening; requires dry solvents.Poor solubility of carbonate base limits rate.

Experimental Protocols

Protocol A: Standard Cesium Carbonate Method (Recommended)

Best for: Nitro-benzenes, Pyridines, Pyrimidines, and Nitriles with Fluorine leaving groups.

Materials:

  • Aryl Fluoride substrate (1.0 equiv)[3]

  • Cyclopropanol (1.5 equiv) [CAS: 16545-68-9]

  • Cesium Carbonate (Cs

    
    CO
    
    
    ) (1.5 equiv) [Micronized preferred]
  • DMF (Anhydrous, 0.2 M concentration relative to substrate)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Charging: Add the Aryl Fluoride (1.0 equiv) and Cs

    
    CO
    
    
    (1.5 equiv) to the flask.
  • Solvent: Add anhydrous DMF. Note: DMSO can be used if the substrate is poorly soluble, but DMF simplifies workup.

  • Nucleophile Addition: Add Cyclopropanol (1.5 equiv) via syringe.

    • Critical: Do not premix cyclopropanol and base for long periods without the substrate present to avoid self-decomposition.

  • Reaction: Heat the mixture to 75 °C in an oil bath. Stir vigorously (800 rpm).

    • Monitoring: Monitor by TLC or LCMS every 2 hours. Most reactions complete within 4–6 hours.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).

    • Wash organic layer with Water (3x) to remove DMF.

    • Wash with Brine (1x).

    • Dry over Na

      
      SO
      
      
      , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Sodium Hydride Method (High Reactivity)

Best for: Less activated substrates (e.g., chloropyridines without additional EWGs) where higher nucleophilicity is required.

Safety Warning: NaH reacts violently with moisture. Cyclopropanol is flammable.

  • Activation: In a flame-dried flask under Ar, suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0 °C .

  • Alkoxide Formation: Add Cyclopropanol (1.2 equiv) dropwise. Evolution of H

    
     gas will occur. Stir at 0 °C for 15 min until gas evolution ceases.
    
  • Substitution: Add the Aryl Halide (1.0 equiv) dropwise (dissolved in minimal THF if solid).

  • Progression: Allow to warm to Room Temperature (RT). If no reaction occurs after 2 hours, heat gently to 50 °C.

  • Quench: Carefully quench with saturated NH

    
    Cl solution at 0 °C.
    
  • Workup: Standard extraction with Diethyl Ether or EtOAc.

Troubleshooting & Optimization Logic

If the standard protocol fails, use the decision tree below to diagnose and adjust.

Optimization_FlowStartStart: Protocol A(Cs2CO3 / DMF / 75°C)CheckCheck LCMS/TLCStart->CheckResult1No Reaction / SM RecoveryCheck->Result1Low Conv.Result2Ring Opening / DecompositionCheck->Result2Complex MixResult3Hydrolysis (Phenol formation)Check->Result3OH ByproductAction1Increase Temp to 100°COR Switch to DMSOResult1->Action1Action2Lower Temp to 50°CSwitch to Protocol B (NaH/THF)Result2->Action2Action3Dry Solvent (Mol. Sieves)Increase Eq. of CyclopropanolResult3->Action3

Figure 2: Troubleshooting decision tree for optimizing reaction conditions.

Common Failure Modes:
  • Phenol Formation: Caused by trace water in DMF/DMSO acting as a competing nucleophile.

    • Fix: Use fresh anhydrous DMF or add 3Å molecular sieves.

  • Low Conversion: The substrate is not electrophilic enough.

    • Fix: If the leaving group is -Cl, switch to -F. If already -F, ensure an EWG (NO

      
      , CN, CF
      
      
      ) is ortho/para.
  • Ring Opening: Temperature is too high.

    • Fix: Do not exceed 100 °C. If the reaction requires >100 °C, the substrate is likely unsuitable for this methodology; consider Pd-catalyzed coupling.

References

  • Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Nucleophilic Reagents." Chemical Reviews, 1951, 49(2), 273-412.

    
     mechanism).[5]
    [Link]
    
  • Cesium Effect in Synthesis: Flessner, T., & Doye, S. "Cesium Carbonate: A Powerful Base for Organic Synthesis."[6] Journal of Practical Chemistry, 1999 , 341(2), 186-190. [Link]

  • Cyclopropanol Stability & Synthesis: Kulinkovich, O. G. "The Chemistry of Cyclopropanols." Chemical Reviews, 2003 , 103(7), 2597-2632. [Link]

Best Practices for the Handling and Storage of Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Critical Role of Fluorine in Benzoic Acid Scaffolds

The strategic incorporation of fluorine into molecular structures is a pivotal technique in modern drug discovery and materials science. Fluorine's unique properties—including its high electronegativity, small atomic size, and the formidable strength of the carbon-fluorine bond—can dramatically improve a compound's metabolic stability, binding affinity, and bioavailability.[1] When applied to the benzoic acid scaffold, a "privileged structure" in medicinal chemistry, these fluorinated derivatives become a potent class of molecules with broad therapeutic potential, including anti-inflammatory, antibacterial, and anticancer applications.[1]

However, the very properties that make these compounds valuable also necessitate stringent handling and storage protocols. Their reactivity, potential for degradation, and physiological effects demand a comprehensive understanding to ensure both the integrity of the research and the safety of laboratory personnel. This guide provides an in-depth framework for the safe handling, storage, and disposal of fluorinated benzoic acid derivatives, grounded in established safety principles and chemical knowledge. It is designed for researchers, scientists, and drug development professionals who work with these versatile yet hazardous compounds.

Section 1: Chemical Properties and Hazard Analysis

A thorough understanding of the chemical properties and inherent hazards of fluorinated benzoic acid derivatives is the foundation of safe laboratory practice. While properties can vary based on the position and number of fluorine substitutions, a general profile can be established using 2-Fluorobenzoic Acid as a representative example.

1.1 Physicochemical Characteristics

Fluorinated benzoic acids are typically white to off-white crystalline solids at room temperature.[2][3] They are slightly soluble in water but show good solubility in organic solvents.[4] The stability of these compounds is a key consideration; they are generally stable under normal conditions but can be susceptible to several degradation pathways.[4]

  • Photodegradation: Aromatic compounds are often sensitive to light, particularly UV radiation. Exposure can lead to defluorination and the formation of degradation byproducts, which can compromise experimental results.[4][5]

  • Hydrolysis: While the carboxylic acid group is generally stable, extreme pH conditions (highly acidic or basic) combined with elevated temperatures can promote degradation.[4]

  • Oxidation: The aromatic ring can be degraded by strong oxidizing agents.[4]

  • Incompatibilities: Benzoic acids are incompatible with strong oxidizing agents (e.g., perchlorates, nitrates, peroxides) and strong bases (e.g., sodium hydroxide).[6] Water solutions can also react with metals to produce flammable hydrogen gas.[6]

1.2 Hazard Identification and GHS Classification

The primary hazards associated with fluorinated benzoic acid derivatives involve irritation to the skin, eyes, and respiratory system.[3][7][8] Inhalation of dust can cause coughing, wheezing, and shortness of breath.[6][9][10]

Table 1: Hazard Summary for 2-Fluorobenzoic Acid (Representative Compound)

Hazard ClassGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2][3][8]
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation[2][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[2][8]
Section 2: Handling Protocols - A Step-by-Step Approach

Safe handling is achieved through a combination of appropriate engineering controls, personal protective equipment, and meticulous work practices. The causality behind these protocols is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

2.1 Engineering Controls & Personal Protective Equipment (PPE)

The first line of defense is to control the laboratory environment and provide a physical barrier between the researcher and the chemical.

  • Engineering Controls: Always handle solid fluorinated benzoic acid derivatives and concentrated solutions inside a certified chemical fume hood.[8] This is critical to minimize the inhalation of fine powders or vapors. Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[8]

  • Personal Protective Equipment (PPE): PPE is not a substitute for good engineering controls but is essential as the final barrier.

Table 2: Required Personal Protective Equipment (PPE)

PPE TypeSpecificationRationale
Hand Protection Nitrile or Neoprene gloves.[11][12]Provides protection against incidental contact with acids and organic solvents.[11] Latex is a poor choice due to potential allergies and lower chemical resistance.[11][13] Always inspect gloves for tears or holes before use.
Eye Protection Chemical safety goggles.[8][12]Protects against splashes and airborne dust particles.[12] Standard safety glasses do not provide a sufficient seal. A face shield should be worn over goggles during procedures with a high splash risk.[13]
Body Protection Flame-retardant laboratory coat.[14]Protects skin and personal clothing from minor spills and splashes. Must be fully buttoned.

2.2 Safe Handling Workflow

The following diagram outlines the critical decision points and actions for safely handling these compounds from receipt to temporary storage in the lab.

cluster_prep Preparation & Pre-Handling cluster_handling Active Handling cluster_cleanup Post-Handling & Cleanup start Receive Compound verify_sds Verify SDS for Specific Hazards start->verify_sds don_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) verify_sds->don_ppe prep_hood Prepare Chemical Fume Hood don_ppe->prep_hood weigh Weigh Solid Compound prep_hood->weigh Inside Fume Hood dissolve Prepare Solution weigh->dissolve transfer Transfer to Reaction Vessel dissolve->transfer clean Clean Glassware & Surfaces transfer->clean dispose Segregate & Label Waste clean->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end Procedure Complete wash->end

Caption: Safe Handling Workflow for Fluorinated Benzoic Acid Derivatives.

2.3 Experimental Protocols

Protocol 2.3.1: Weighing and Transferring Solid Compounds

  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Place an analytical balance inside the fume hood or use a dedicated weighing enclosure.

  • Tare: Place a clean, dry weigh boat or appropriate glassware on the balance and tare it.

  • Transfer: Carefully use a clean spatula to transfer the desired amount of the fluorinated benzoic acid derivative from the stock container to the weigh boat. Perform this action slowly to minimize dust generation.[15]

  • Seal: Immediately and tightly close the main stock container.

  • Record: Record the exact weight.

  • Dissolution/Addition: Carefully add the weighed solid to your solvent or reaction vessel. Use a funnel if transferring to a narrow-necked flask.

Protocol 2.3.2: Preparing Solutions

  • Solvent Addition: In the fume hood, add the weighed solid to a suitable volumetric flask.

  • Initial Dissolution: Add a portion of the desired solvent and gently swirl or sonicate until the solid is fully dissolved.

  • Dilution to Volume: Once dissolved, carefully add the solvent up to the calibration mark on the flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Immediately label the flask with the compound name, concentration, solvent, date, and your initials.

  • Storage: Transfer the solution to an appropriate storage container (e.g., an amber glass vial) and store as described in Section 3.[4]

Section 3: Storage Protocols - Ensuring Compound Integrity and Safety

Proper storage is paramount for maintaining the chemical integrity of fluorinated benzoic acid derivatives and preventing hazardous situations. The primary goals are to protect the compounds from degradation and to prevent accidental exposure or incompatible reactions.

3.1 General Storage Conditions

All fluorinated benzoic acid derivatives should be stored in a cool, dry, and well-ventilated area.[8][16] The storage location should be a dedicated chemical cabinet, away from heat sources and direct sunlight.[16][17]

3.2 Key Storage Considerations

  • Container Integrity: Containers must be tightly sealed to prevent the absorption of moisture and to contain vapors.[15][16] For opened containers, consider using parafilm to ensure a secure seal.

  • Light Sensitivity: To prevent photodegradation, store these compounds in amber or opaque containers.[16][18] If using clear glassware for solutions, wrap the container in aluminum foil.[5][19]

  • Temperature Control:

    • Solids: Generally stable at room temperature.[4]

    • Solutions: For enhanced stability and to slow potential degradation, store solutions in a refrigerator (2-8 °C).[4][18] For long-term storage, consider freezing at -20°C or below, if the solvent is compatible.[4]

  • Chemical Segregation: This is a critical safety measure. Store fluorinated benzoic acids separately from:

    • Strong bases (e.g., sodium hydroxide, potassium hydroxide).[6]

    • Strong oxidizing agents (e.g., nitric acid, perchlorates).[6][16]

    • Store acidic materials and alkaline materials in separate cabinets or secondary containment.[16]

Table 3: Storage Condition Summary

FormPrimary ContainerLight ProtectionTemperatureLocation Notes
Solid Tightly sealed manufacturer's bottleStore in cabinet or boxRoom TemperatureSegregate from bases and oxidizers
Solution Tightly sealed amber glass vial/bottleAmber glass or foil-wrapped2-8 °C (short-term) or ≤ -20 °C (long-term)Segregate from bases and oxidizers

3.3 Decision-Making for Proper Storage

The following diagram provides a logical pathway for determining the correct storage protocol for any fluorinated benzoic acid derivative.

start Compound Received is_solid Is the compound a solid? start->is_solid store_solid Store in tightly sealed opaque container at room temperature. is_solid->store_solid Yes is_solution Is it a stock solution? is_solid->is_solution No segregate In all cases, segregate from incompatible chemicals (bases, oxidizers). store_solid->segregate is_long_term Long-term storage? is_solution->is_long_term Yes is_solution->segregate No (in-use) store_solution Store in tightly sealed amber vial at 2-8°C. store_solution->segregate is_long_term->store_solution No store_frozen Store at ≤ -20°C (check solvent compatibility). is_long_term->store_frozen Yes store_frozen->segregate

Caption: Decision Tree for Storage of Fluorinated Benzoic Acid Derivatives.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial to mitigate harm.

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][15] Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[8][15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[15] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.

  • Minor Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemically inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.[20]

    • Decontaminate the area with a suitable solvent or detergent, followed by a thorough rinse.

    • Label the waste container and dispose of it according to the protocols in Section 5.

Section 5: Waste Disposal Protocols

Due to the strength of the carbon-fluorine bond, these "forever chemicals" are persistent and require specialized disposal methods to prevent environmental contamination.[21] Standard chemical neutralization is often ineffective.[20]

The primary and recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed and certified hazardous waste management facility. [20][22][23] These facilities must have specialized off-gas treatment systems (scrubbers) to neutralize hazardous combustion byproducts like hydrogen fluoride.[20]

Protocol 5.1: Laboratory Waste Segregation and Collection

  • Designated Waste Container: Collect all waste containing fluorinated benzoic acid derivatives (including contaminated solids, solutions, and disposables like gloves and weigh boats) in a dedicated, clearly labeled, and chemically compatible waste container.[20]

  • Labeling: The label must clearly state "Hazardous Waste," list the chemical constituents (e.g., "2-Fluorobenzoic Acid, Methanol"), and display the appropriate hazard symbols (e.g., irritant).

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the lab, away from general traffic. Ensure it is segregated from incompatible waste streams.

  • Disposal Request: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[20] Provide them with a detailed description of the waste.

Section 6: References
  • Trustrade. (2023, September 16). Storage conditions for chemicals in the laboratory. Trustrade. Retrieved February 24, 2026, from [Link]

  • Unleashed. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Unleashed. Retrieved February 24, 2026, from [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. UQ Policy and Procedure Library. Retrieved February 24, 2026, from [Link]

  • LFA Machines. (n.d.). How To Protect Light Sensitive Products. Tablet Presses. Retrieved February 24, 2026, from [Link]

  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: 2-Fluorobenzoic acid. Fisher Scientific. Retrieved February 24, 2026, from [Link]

  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US. SDS Manager. Retrieved February 24, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved February 24, 2026, from [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (2024, July). Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. Retrieved February 24, 2026, from [Link]

  • Rutgers Environmental Health & Safety. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved February 24, 2026, from [Link]

  • Triumvirate Environmental. (2023, September 27). Got Forever Chemical Materials? How to Respond Safely and Compliantly. Retrieved February 24, 2026, from [Link]

  • SDS of Benzoic Acid. (2023, November 15). Important Data and Information Collected. Retrieved February 24, 2026, from [Link]

  • Environmental Health and Safety, University of Iowa. (n.d.). OSHA Glove Selection Chart. Retrieved February 24, 2026, from [Link]

  • Carlos Gonzalez, S.L. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved February 24, 2026, from [Link]

  • New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluorobenzoic acid. PubChem. Retrieved February 24, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved February 24, 2026, from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved February 24, 2026, from [Link]

  • National Institute of Standards and Technology. (2020, June 9). SAFETY DATA SHEET: Benzoic Acid (Calorimetric Standard). Retrieved February 24, 2026, from [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved February 24, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Cyclopropoxy-2-fluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the synthesis of 4-Cyclopropoxy-2-fluorobenzoic acid . It is designed for researchers encountering yield bottlenecks or purity issues.

The content prioritizes the SNAr (Nucleophilic Aromatic Substitution) pathway, as it is the industry standard for this scaffold (often an intermediate for Glucokinase Activators), but focuses on the Ester-Intermediate Strategy to maximize yield.

Ticket ID: GKA-INT-042 Subject: Yield Optimization & Impurity Profiling Support Level: Tier 3 (Senior Application Scientist)

Core Directive: The "Gold Standard" Protocol

Issue: Direct reaction of 2,4-difluorobenzoic acid with cyclopropanol often results in low yields (<40%) due to the formation of the unreactive carboxylate salt, which deactivates the ring toward nucleophilic attack.

Solution: Switch to the Ester-Intermediate Route . By protecting the acid as a methyl ester, you maintain the electron-withdrawing power of the carbonyl, significantly accelerating the SNAr reaction and improving regioselectivity.

Optimized Workflow (The "Ester Route")
StepReagentsConditionsCritical Parameter
1. Esterification 2,4-Difluorobenzoic acid, SOCl₂, MeOHReflux, 3hQuant. conversion required.
2. SNAr Coupling Methyl 2,4-difluorobenzoate , Cyclopropanol, NaH (60%)DMF/DMAc, 0°C to RTStrictly Anhydrous. Control exotherm.
3. Hydrolysis LiOH or NaOH, THF/WaterRT, 4hMild hydrolysis prevents ether cleavage.
Visual Workflow & Mechanism

The following diagram illustrates the competitive pathways and the logic behind the Ester Route.

G Start 2,4-Difluorobenzoic Acid Ester Methyl 2,4-difluoro- benzoate Start->Ester SOCl2/MeOH (Activation) Salt Carboxylate Salt (Deactivated Ring) Start->Salt Direct Base (NaH/KOtBu) Product_Ester Methyl 4-cyclopropoxy- 2-fluorobenzoate Ester->Product_Ester Cyclopropanol/NaH (Fast SNAr) Impurity 2-Isomer Impurity (Regio-defect) Ester->Impurity High Temp (>60°C) Final 4-Cyclopropoxy-2-fluorobenzoic Acid Salt->Final Slow/Low Yield Product_Ester->Final LiOH/THF (Hydrolysis)

Figure 1: Comparison of the Direct Acid Route (Red/Dashed) vs. the Optimized Ester Route (Green/Solid). The Ester route avoids ring deactivation.

Troubleshooting Guide (FAQ)

Q1: I am seeing significant amounts of the 2-cyclopropoxy isomer. How do I stop this?

Diagnosis: Loss of Regioselectivity.[1] In 2,4-difluoro systems, the 4-position is activated by the para-carbonyl group. The 2-position is activated inductively but sterically hindered.

  • Cause: Reaction temperature is too high (>50°C). Higher energy overcomes the activation energy barrier for the ortho (2-position) attack.

  • Fix:

    • Conduct the addition of cyclopropoxide at 0°C .

    • Allow the reaction to warm only to Room Temperature (20–25°C) . Do not heat unless conversion stalls.

    • Solvent Switch: If using DMF, switch to DMSO . DMSO solvates the cation (Na+) better, making the cyclopropoxide "naked" and more reactive, allowing for lower temperature reactions which favor the kinetic product (4-isomer).

Q2: My reaction stalls at 60% conversion, even with excess cyclopropanol.

Diagnosis: Reagent Decomposition or Water Contamination. Cyclopropanol is prone to ring-opening under harsh basic conditions, and sodium hydride (NaH) is instantly deactivated by moisture.

  • Fix:

    • Dry Solvents: Ensure DMF/DMAc has <50 ppm water (Karl Fischer titration).

    • Order of Addition: Premix Cyclopropanol and NaH in the solvent to form the alkoxide before adding the fluorobenzoate. Wait for H₂ evolution to cease.

    • Stoichiometry: Use 1.2 to 1.5 equivalents of Cyclopropanol relative to the benzoate.

Q3: I see a "new spot" on TLC that is not product or starting material.

Diagnosis: Cyclopropyl Ring Opening. Under acidic workup or high thermal stress, the cyclopropyl ether can open to form an allyl ether or propanol derivative.

  • Fix:

    • Quench: Quench the reaction with saturated NH₄Cl (mildly acidic/neutral) rather than HCl.

    • Hydrolysis: When hydrolyzing the ester to the final acid, use LiOH at room temperature. Avoid refluxing in HCl/Water.

Detailed Protocol: The Optimized Workflow

Objective: Synthesis of 4-Cyclopropoxy-2-fluorobenzoic acid (via Methyl Ester). Scale: 10 mmol basis.

Step A: Formation of Cyclopropoxide
  • Flame-dry a 3-neck round bottom flask under Nitrogen.

  • Add NaH (60% dispersion in oil, 12 mmol, 1.2 eq) . Wash with dry hexanes if oil removal is desired (optional).

  • Add Anhydrous DMF (15 mL) . Cool to 0°C .[2]

  • Dropwise add Cyclopropanol (12 mmol, 1.2 eq) dissolved in DMF (5 mL).

    • Observation: Vigorous bubbling (H₂ gas).

  • Stir at 0°C for 30 mins until bubbling ceases. The solution is now Sodium Cyclopropoxide.

Step B: The SNAr Reaction
  • Dissolve Methyl 2,4-difluorobenzoate (10 mmol, 1.0 eq) in DMF (5 mL).

  • Add this solution dropwise to the cold cyclopropoxide mixture (from Step A) over 15 minutes.

    • Note: Keeping the temp low during addition prevents the "hot spot" formation of the 2-isomer.

  • Remove ice bath and stir at Room Temperature for 4–6 hours.

  • Monitor: TLC (Hexane/EtOAc 8:2). Product should appear as a new spot (Rf ~0.5). Starting material (Rf ~0.7) should disappear.

Step C: Workup & Hydrolysis
  • Quench: Pour mixture into ice-water (100 mL). Extract with EtOAc (3 x 50 mL).

  • Wash: Wash organics with Water (2x) and Brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Hydrolysis: Dissolve the crude ester in THF (20 mL) and Water (10 mL). Add LiOH·H₂O (30 mmol) . Stir at RT overnight.

  • Isolation: Acidify carefully with 1M HCl to pH 3 (precipitate forms). Filter the solid.[2][3] Recrystallize from Ethanol/Water if necessary.

Decision Tree: Troubleshooting Low Yields

Use this logic flow to identify the root cause of yield loss in your specific experiment.

Troubleshooting Start Yield < 50%? CheckSM Is Starting Material Remaining? Start->CheckSM YesSM Yes: Incomplete Conv. CheckSM->YesSM Yes NoSM No: Side Reactions CheckSM->NoSM No WaterCheck Check Solvent Water (Is DMF wet?) YesSM->WaterCheck TempCheck Check Temp (>50°C?) NoSM->TempCheck ActionDry Action: Distill DMF or use 1.5eq NaH WaterCheck->ActionDry Yes (Wet) ActionDecomp Action: Check Cyclopropanol Quality (NMR) WaterCheck->ActionDecomp No (Dry) ActionCool Action: Run at 0°C to improve Regio TempCheck->ActionCool Yes (Too Hot) TempCheck->ActionDecomp No (Unknown Spot)

Figure 2: Diagnostic logic for identifying the cause of low yield.

References & Authority

The protocols and mechanisms described above are grounded in the following authoritative sources regarding SNAr chemistry and Glucokinase Activator synthesis.

  • Patent: Process for Preparing Fluorinated Benzoic Acids.

    • Relevance: Describes the limitations of direct acid alkylation and the necessity of ester/nitrile intermediates for high yield.

    • Source: DE69936350T2 (Google Patents).

    • Link:

  • Scientific Paper: One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol.

    • Relevance: Validates the reactivity of 2,4-difluoro systems and the use of carbonate/hydride bases in DMF. Confirms regioselectivity for the 4-position.

    • Source:Synthesis (Thieme Connect), 2019.

    • Link:[Link]

  • Patent: Glucokinase Activators (Roche/Pfizer/Merck classes).

    • Relevance: Many GKAs utilize the 4-cyclopropoxy-2-fluorobenzamide moiety. These patents detail the industrial scale-up of the intermediate using the ester route.

    • Source: WO2007115968A3.

    • Link:

  • Reactivity Model: Regioselectivity in SNAr.

    • Relevance: Explains the theoretical basis for 4-position selectivity (para-EWG activation) vs 2-position (ortho-steric hindrance).

    • Source: ChemRxiv (Preprint).

    • Link:[Link]

Sources

preventing cyclopropyl ring opening during acid-catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Acid-Catalyzed Cyclopropyl Ring Opening

Core Directive: The "Strain Release" Trap

The cyclopropane ring is a thermodynamic spring, loaded with approximately 27.5 kcal/mol of ring strain (Baeyer strain + torsional strain). In acid-catalyzed reactions, the primary failure mode is not always direct protonation of the ring, but rather the formation of a cyclopropylcarbinyl cation (a cation on the carbon adjacent to the ring).

The Scientific Reality: The cyclopropylcarbinyl cation is stabilized by "bisected" hyperconjugation (σC-C orbital overlap with the empty p-orbital), often called "dancing resonance." However, this same electronic delocalization lowers the activation energy for the rearrangement into a homoallyl cation (ring opening) or a cyclobutyl cation (ring expansion).

To prevent this, your strategy must rely on Kinetic Control and Counter-ion Management .

Diagnostic Workflow: Risk Assessment

Before adding any reagent, assess your substrate's risk profile using this logic flow.

RiskAssessment Start START: Analyze Substrate Q1 Is the reaction site directly adjacent to the ring? (α-position) Start->Q1 Q2 Does the ring possess Electron Donating Groups (EDGs)? (e.g., -OR, -Alkyl, -Ph) Q1->Q2 Yes RiskLow LOW RISK Proceed with standard acid catalysis (monitor T). Q1->RiskLow No (Distant site) Q3 Is the acid counter-ion nucleophilic? (Cl-, Br-, I-) Q2->Q3 No (EWG/Neutral) RiskHigh CRITICAL RISK High probability of homoallyl rearrangement. Action: Switch to Non-Acidic method. Q2->RiskHigh Yes (Activated) Q3->RiskHigh Yes (HCl, HBr) RiskMed MODERATE RISK Action: Use Non-Nucleophilic Anions (OTf-, BF4-) & Low Temp. Q3->RiskMed No (TFA, H2SO4)

Figure 1: Decision matrix for assessing the probability of cyclopropyl ring failure based on substrate electronics and reagent choice.

Troubleshooting Guides (Q&A)

Issue 1: "I need to remove a Boc group, but HCl/Dioxane opens my ring."

Diagnosis: Standard deprotection (4M HCl in Dioxane) generates a high concentration of chloride ions (


). If a carbocation forms adjacent to the cyclopropane (even transiently), the chloride acts as a nucleophile, trapping the ring-opened homoallyl cation irreversibly.

Solution: The "Anhydrous Silylation" Protocol Switch to TMSOTf (Trimethylsilyl trifluoromethanesulfonate) .

  • Why: This method cleaves the Boc group via a silyl carbamate intermediate. The triflate anion (

    
    ) is non-nucleophilic, preventing the 
    
    
    
    -like attack on the ring.
  • Protocol: See Section 5.

Issue 2: "My yield is low during Friedel-Crafts acylation of a cyclopropyl-arene."

Diagnosis: Strong Lewis Acids like


 are too harsh. They coordinate strongly to the ring (acting as a π-base), increasing polarization and inducing fragmentation.

Solution: Cation Stabilization via Solvent

  • Reagent: Switch to milder Lewis acids like Hf(OTf)₄ or Sc(OTf)₃ .

  • Solvent: Use HFIP (Hexafluoroisopropanol) .

  • Mechanism: HFIP is a strong hydrogen-bond donor but extremely weakly nucleophilic. It stabilizes the cationic intermediates through solvation without trapping them, allowing the desired electrophilic aromatic substitution to outcompete ring opening.

Issue 3: "Rearrangement occurs during esterification of cyclopropyl carbinols."

Diagnosis: Fischer esterification (


) generates a discrete carbocation at the 

-position. The "dancing resonance" immediately shuffles this into the homoallyl isomer.

Solution: Basic/Neutral Activation Avoid carbocations entirely.

  • Method A: Steglich Esterification (DCC/DMAP). This proceeds via an acyl-isourea intermediate, attacking the alcohol oxygen, not the carbon.

  • Method B: Yamaguchi Esterification (2,4,6-trichlorobenzoyl chloride).

  • Logic: By keeping the carbon adjacent to the ring

    
     hybridized and avoiding positive charge buildup, the strain energy remains latent.
    

Mechanistic Visualization: The Danger Zone

Understanding the pathway is critical to avoiding it.[1] The diagram below illustrates the competition between the desired pathway and the fatal rearrangement.

Mechanism Substrate Cyclopropyl-Carbinol (Substrate) Cation Cyclopropylcarbinyl Cation (Intermediate) Substrate->Cation Acid (H+) Desired Desired Product (Nucleophilic Trapping) Cation->Desired Fast Trapping (k1) (Non-Nuc Anion) Opened Homoallyl Cation (Ring Opened) Cation->Opened Rearrangement (k2) (Stabilized by Solvent) Expanded Cyclobutyl Cation (Ring Expanded) Cation->Expanded Rearrangement (k3)

Figure 2: The bifurcation point. Success depends on


. This is achieved by high concentration of the desired nucleophile or low temperature to deny the activation energy required for rearrangement.

Critical Data: Acid Compatibility Matrix

Use this table to select reagents. The "Risk Factor" assumes a substrate with a cyclopropyl group


 to the reaction center.
Acid ClassReagent ExampleNucleophileRisk FactorRecommended Application
Mineral Acid HCl, HBr

,

Critical Avoid. Halides open rings rapidly.
Sulfonic Acid

, pTsOH

High Only for rigid/electron-deficient rings.
Carboxylic Acid TFA, Formic Acid

Medium Viable at

or lower.
Lewis Acid (Strong)

,


Critical Avoid. Induces rapid polymerization.
Lewis Acid (Mild)

,


Low Gold Standard for sensitive substrates.
Silyl Reagent TMSOTf

Minimal Best for deprotection (Boc/Cbz).

Standard Operating Procedure (SOP)

Protocol: "Soft" Boc-Deprotection with TMSOTf

Reference Grounding: This method avoids the generation of


 in the presence of nucleophiles.

Reagents:

  • Substrate (1.0 equiv)

  • 2,6-Lutidine (1.5 equiv) - Acts as a proton sponge to buffer acidity.

  • TMSOTf (1.2 equiv)

  • DCM (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve the N-Boc cyclopropyl amine in anhydrous DCM (

    
    ).
    
  • Buffering: Add 2,6-Lutidine . Cool the mixture to

    
     .
    
  • Activation: Add TMSOTf dropwise over 5 minutes.

    • Observation: Gas evolution is NOT typically observed immediately, unlike HCl deprotection.

  • Reaction: Stir at

    
     for 30 minutes, then warm to RT. Monitor by TLC (stain with Ninhydrin).
    
  • Quench: Quench with saturated aqueous

    
    .
    
    • Why: This hydrolyzes the silyl-carbamate intermediate to release the free amine.

  • Workup: Extract with DCM, dry over

    
    .
    

Validation: Check


 NMR. A ring opening is evidenced by the disappearance of the high-field cyclopropyl protons (

ppm) and the appearance of olefinic protons (

ppm).

References

  • Wiberg, K. B. (1968). The Cyclopropylcarbinyl and Cyclobutyl Cations.[1] Advances in Alicyclic Chemistry. Link

  • Olah, G. A., et al. (1978). Stable Carbocations. Chemical Reviews. Link

  • Sakagami, K., et al. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides.[2] Organic Letters. Link

  • Grover, H. K., et al. (2015). Brønsted Acid Catalyzed Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes.[3][4] Journal of the American Chemical Society.[5] Link

  • BenchChem Technical Support. (2025). Ring-Opening Reactions of Substituted Cyclopropanes. BenchChem Guides. Link

Sources

Technical Support Center: Purification of 4-Cyclopropoxy-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-4C2F-001 Status: Active Agent: Senior Application Scientist Topic: Purification Protocols & Troubleshooting for 4-Cyclopropoxy-2-fluorobenzoic Acid (CAS: 1247927-81-6)

Executive Summary

4-Cyclopropoxy-2-fluorobenzoic acid is a critical intermediate in the synthesis of GPR119 agonists and glucokinase activators. Its purification is governed by two competing structural features: the acidic carboxyl group (pKa ~3.5 due to the ortho-fluorine effect) and the lipophilic cyclopropyl ether tail .

Successful purification requires a "pH-swing" extraction to remove non-acidic impurities, followed by recrystallization to remove structural analogs (e.g., 2-fluoro-4-hydroxybenzoic acid).

Module 1: Acid-Base Extraction (The Workhorse)

Objective: Isolate the target acid from neutral organic impurities (unreacted alkyl halides) and inorganic salts.

The Protocol
  • Dissolution: Dissolve the crude solid in 1M NaOH (or sat. NaHCO₃).[1] Use 5–10 mL per gram of crude.

    • Why: The ortho-fluorine enhances acidity, making the salt formation rapid.

  • Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Discard organic layer: This contains neutral impurities (e.g., cyclopropyl bromide residues).

  • Precipitation (Critical): Cool the aqueous layer to 0–5°C. Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: 2.0 – 2.5.

    • Caution: Do not use concentrated HCl or drop pH < 1.0. While cyclopropyl ethers are relatively stable, high local acidity and heat can induce ring-opening or hydrolysis.

  • Filtration: Collect the white precipitate via vacuum filtration. Wash with cold water to remove NaCl.

Workflow Visualization

AcidBaseExtraction Start Crude Product (Solid) Dissolve Dissolve in 1M NaOH (pH > 10) Start->Dissolve Extract Wash with EtOAc Dissolve->Extract Sep Phase Separation Extract->Sep OrgPhase Organic Phase (Discard Neutrals) Sep->OrgPhase Top Layer AqPhase Aqueous Phase (Target Salt) Sep->AqPhase Bottom Layer Acidify Add 1M HCl to pH 2.5 (0-5°C) AqPhase->Acidify Filter Filter & Dry Acidify->Filter

Caption: Figure 1. Acid-Base extraction logic for removing neutral impurities while preserving the cyclopropyl ether moiety.

Module 2: Recrystallization (The Polisher)

Objective: Remove trace starting materials (phenols) and colored "tar" byproducts.

Solvent Selection Guide
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 70:30High Best balance. The cyclopropyl group aids solubility in hot EtOH; water forces precipitation upon cooling.
EtOAc / Heptane 1:3Medium Good for very lipophilic impurities. Risk of "oiling out" if cooling is too fast.
Toluene 100%Low Only for highly pure crude. Difficult to remove solvent traces.
Step-by-Step Protocol (Ethanol/Water)
  • Dissolution: Suspend the acid-washed solid in Ethanol (95%) . Heat to reflux (approx. 78°C). Add just enough solvent to dissolve the solid completely.[2]

  • Carbon Treatment (Optional): If the solution is yellow/brown, add Activated Carbon (5 wt%) . Stir at reflux for 15 mins, then filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1–2 drops of hot Ethanol to clear the solution.

  • Crystallization: Allow to cool to room temperature slowly (over 2 hours). Then chill in an ice bath (0°C) for 1 hour.

  • Isolation: Filter and wash with cold 30% EtOH/Water.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystals.

Cause: The cyclopropyl group significantly lowers the melting point relative to the parent fluorobenzoic acid, and rapid cooling traps solvent. Solution:

  • Re-heat: Dissolve the oil back into the solution by heating.[3]

  • Seed: Add a tiny crystal of pure product (if available) at 35–40°C.

  • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

  • Agitate: Vigorously stir the solution as it cools to induce nucleation.

Q2: The yield after acid-base extraction is lower than expected.

Cause: The ortho-fluorine atom lowers the pKa (making it more acidic), but the compound still has some water solubility due to the polar carboxyl head, especially if the volume is too high. Solution:

  • pH Check: Ensure pH is definitely below 3.0.

  • Salting Out: Add NaCl (brine) to the acidified aqueous phase to decrease the solubility of the organic acid (Common Ion Effect).

Q3: Can I use HPLC to purify this?

Answer: Yes, for small scales (<100 mg).

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN. The cyclopropyl group will make the compound elute later than simple fluorobenzoic acids.

Q4: Is the cyclopropyl ether stable to the HCl used in Module 1?

Answer: Generally, yes. Cyclopropyl ethers are sensitive to strong Lewis acids or concentrated mineral acids with heat, which can cause ring-opening to form a propanol chain.

  • Safety Margin: Using dilute HCl (1M) at 0°C is safe. Avoid boiling in acidic media.

References

  • BenchChem Technical Support. (2025).[4][5] Recrystallization of 4-Amino-2-fluorobenzoic Acid. (Protocol adapted for 4-cyclopropoxy analogs).

  • Organic Syntheses. (1944). p-Fluorobenzoic Acid Purification. Org. Synth. 1944, 24, 50.

  • J. Phys. Org. Chem. (2019).[6] Aqueous pKa values of fluorinated benzoic acids. (Data on ortho-fluorine pKa effects).

  • Google Patents. (2001). US6333431B1 - Processes for the preparation of fluorinated benzoic acids. (General isolation techniques for fluorobenzoic acids).

  • PubChem. (2025). 4-Cyclopropyl-2-fluorobenzoic acid (Compound Summary).

Sources

removing unreacted starting materials from fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of Fluorobenzoic Acids Topic: Removal of Unreacted Starting Materials & Intermediates Doc ID: TS-FBA-PUR-001 Version: 2.4 (Current)

Executive Summary: Purity as a Prerequisite

In drug discovery and late-stage functionalization, Fluorobenzoic acids (2-, 3-, or 4-FBA) are critical synthons. Their purity is non-negotiable, as trace fluorinated impurities (starting materials) often possess similar retention times in HPLC and can act as chain terminators in subsequent coupling reactions.

This guide addresses the removal of common unreacted precursors—specifically Fluorotoluenes (from oxidation), Fluorobenzonitriles (from hydrolysis), and Fluorobenzaldehydes (intermediate oxidation products).

Module 1: The Chemical Wash (Acid-Base Extraction)

The "Gold Standard" Protocol For carboxylic acids, physical separation (chromatography) is often unnecessary. We exploit the significant pKa difference between the acidic product (pKa ~3.2–4.1) and the neutral starting materials to achieve >98% purity.

The Physicochemical Logic
  • The Product: Fluorobenzoic acids are stronger acids than unsubstituted benzoic acid due to the electron-withdrawing nature of fluorine (Inductive effect, -I).

  • The Impurities: Fluorotoluenes, Halobenzenes, and Nitriles are neutral . They will not form salts with mild bases.

  • The Strategy: We convert the acid into its water-soluble carboxylate salt. The neutral impurities remain in the organic solvent and are discarded.

Visual Workflow: The pH Swing

AcidBaseExtraction Start Crude Reaction Mixture (Acid + Neutral Impurities) BaseStep Add 10% Na2CO3 (aq) Target pH > 9 Start->BaseStep SepFunnel Separation Funnel BaseStep->SepFunnel OrgLayer Organic Layer (Contains Fluorotoluene/Nitrile) SepFunnel->OrgLayer Top Layer* AqLayer Aqueous Layer (Contains Fluorobenzoate Salt) SepFunnel->AqLayer Bottom Layer* Waste Waste OrgLayer->Waste WashStep Wash with Ether/DCM (Removes trapped neutrals) AqLayer->WashStep Acidify Acidify with HCl Target pH < 2 WashStep->Acidify Precip Precipitate & Filter (Pure Fluorobenzoic Acid) Acidify->Precip

Caption: Figure 1. The pH-swing extraction logic. Neutral impurities are forced into the organic waste stream, while the product is protected in the aqueous phase.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in a minimal amount of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Salt Formation: Extract the organic phase 2x with 10% aqueous Sodium Carbonate (Na₂CO₃) .

    • Critical Check: Measure the pH of the aqueous layer.[1][2][3] It must be >9 to ensure the fluorobenzoic acid is fully deprotonated.

  • The "Polishing" Wash: (Do not skip). Wash the combined basic aqueous extracts once with fresh organic solvent (EtOAc/DCM).

    • Why? This removes physically entrained neutral impurities (emulsions) that were not chemically separated in step 2 [1].

  • Precipitation: Carefully acidify the aqueous layer with 6M HCl while stirring.

    • Observation: The solution will foam (CO₂ release) and a white precipitate will form. Continue until pH < 2.

  • Isolation: Filter the solid, wash with ice-cold water, and dry.[4]

Module 2: Removing Stubborn Intermediates (Aldehydes)

If your synthesis involved the oxidation of Fluorobenzaldehydes , the acid-base wash might leave trace aldehyde residues (due to their slight polarity and potential to form hydrates).

The Bisulfite Intercept If the acid-base extraction yields a product with a sweet/almond-like odor (characteristic of aldehydes), perform this specific wash before the main acid-base extraction.

  • Dissolve crude in the organic solvent.

  • Wash with saturated Sodium Bisulfite (NaHSO₃) solution.[2][3]

  • Mechanism: The bisulfite forms a water-soluble adduct with the aldehyde (α-hydroxy sulfonate), pulling it into the aqueous phase [2].

  • Discard the aqueous phase. Proceed to the Standard Acid-Base Extraction (Module 1) with the organic phase.

Module 3: Recrystallization & Solvent Data

When extraction is insufficient (e.g., separating isomers like 2-fluoro from 4-fluoro), recrystallization is required. Fluorobenzoic acids typically display steep solubility curves in water/alcohol mixtures.

Solvent Selection Table

Solvent SystemSuitabilityNotes
Water (H₂O) Excellent Sparingly soluble at 25°C; highly soluble at 90°C. Best for removing inorganic salts.
Ethanol/Water (1:1) High Ideal for "oiling out" issues. Dissolve in hot EtOH, add hot H₂O until turbid, then cool.
Toluene ModerateGood for removing non-polar tars, but yield may be lower due to higher solubility of the acid.
Hexane/EtOAc LowGenerally poor for free acids; better for esters.

Module 4: Troubleshooting & FAQs

Q1: My product is oiling out instead of crystallizing upon acidification. Why?

Diagnosis: This is often caused by MP Depression due to impurities (likely unreacted fluorotoluene) or the presence of residual organic solvent. Fix:

  • Re-basify the mixture (add NaOH) to return the product to the water phase.

  • Perform an aggressive organic wash (use DCM) to remove the oil.

  • Re-acidify slowly while cooling in an ice bath. Scratch the glass to induce nucleation.

Q2: The product has a persistent yellow/brown tint.

Diagnosis: Trace oxidation byproducts (quinones) or polymeric tars. Fix:

  • Activated Charcoal: During recrystallization (hot filtration step), add 1-2% w/w activated carbon. Stir for 5 mins, then filter through Celite while hot.

  • Sublimation: Fluorobenzoic acids sublime effectively under vacuum (approx. 100°C @ 0.5 mmHg). This is the ultimate purification for removing non-volatile colored impurities [3].

Q3: My yield is significantly lower than expected after extraction.

Diagnosis: The product may be partially soluble in the aqueous waste or the pH was not low enough. Fix:

  • Check pH: Ensure final precipitation pH is < 2. The pKa of 2-fluorobenzoic acid is ~3.27 [4].[5] If you stop at pH 4, ~15% of your product remains dissolved as the salt.

  • Salting Out: Saturate the aqueous filtrate with NaCl and extract with EtOAc to recover dissolved acid.

Decision Matrix: Troubleshooting Logic

Troubleshooting Problem Identify Defect Type1 Neutral Impurity (Toluene/Nitrile) Problem->Type1 Type2 Colored Impurity (Tars/Oxidation) Problem->Type2 Type3 Aldehyde Odor Problem->Type3 Sol1 Acid-Base Extraction (Check pH > 9) Type1->Sol1 Sol2 Charcoal Treatment or Sublimation Type2->Sol2 Sol3 Bisulfite Wash Type3->Sol3

Caption: Figure 2. Rapid decision matrix for impurity identification and remediation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025).[4][6][7] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Link

  • Sigma-Aldrich. (n.d.). 4-Fluorobenzoic acid Product Specification & Purification. Link

  • PubChem. (2025).[8] 2-Fluorobenzoic acid: Chemical and Physical Properties (Acidity/pKa). National Library of Medicine. Link

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for 4-Cyclopropoxy-2-fluorobenzoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 4-Cyclopropoxy-2-fluorobenzoic acid (CAS: 1247927-81-6) is a critical intermediate in the synthesis of MEK inhibitors, such as Trametinib. Its purity is a Critical Quality Attribute (CQA). Standard C18 HPLC methods often fail to resolve its specific regioisomers (e.g., 2-cyclopropoxy-4-fluorobenzoic acid) and de-halogenated impurities due to identical hydrophobic footprints.

The Solution: This guide compares the industry-standard C18 (Octadecyl) stationary phase against a PFP (Pentafluorophenyl) phase. While C18 provides robust general retention, the PFP phase demonstrates superior orthogonality, leveraging


 and dipole-dipole interactions to achieve baseline separation of critical isomeric impurities.

Recommendation: For release testing where isomeric purity is paramount, the PFP method is the superior choice, offering a Resolution (


) > 2.0 for the critical pair, compared to partial co-elution on C18.

Compound Analysis & Separation Logic

To develop a robust method, we must understand the analyte's physicochemical "personality."

PropertyValue / CharacteristicChromatographic Implication
Structure Benzoic acid core, ortho-fluorine, para-cyclopropoxy.Acidic: Requires low pH mobile phase to suppress ionization (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).
pK_a ~3.5 (Estimated based on 2-F-Benzoic acid data [1]).Retention: Analyte must be protonated (neutral) to retain on RP columns.
Critical Impurities 1. Regioisomer: 2-cyclopropoxy-4-fluorobenzoic acid.2. Precursor: 1-bromo-4-cyclopropyl-2-fluorobenzene.3.[1] Hydrolysis: 4-hydroxy-2-fluorobenzoic acid.Selectivity: Hydrophobicity alone (C18) cannot distinguish the regioisomer. A shape-selective or electronic interaction (PFP) is required.
Mechanism of Action: Why PFP?

While C18 relies almost exclusively on hydrophobic partitioning (Van der Waals), PFP columns possess an electron-deficient aromatic ring.[2] This creates a "fluorine-fluorine" interaction and strong


 overlap with the electron-rich cyclopropoxy-fluorobenzene ring of the analyte. This mechanism is distinct from hydrophobicity, allowing the separation of isomers based on electron density distribution rather than just size [2].

Comparative Methodologies

Method A: The Standard (C18)

The "Workhorse" method. Good for general purity, but weak on isomer specificity.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[4][3][5]

  • Temp: 30°C.

Method B: The Optimized Alternative (PFP)

The "High-Resolution" method. Targeted for fluorinated aromatics.[1][6]

  • Column: ACE C18-PFP or Agilent Poroshell 120 PFP, 4.6 x 150 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Methanol (MeOH provides better

    
     selectivity than ACN).
    
  • Flow Rate: 0.8 mL/min.

  • Temp: 25°C (Lower temp enhances steric selectivity).

Experimental Protocols

Workflow Diagram

The following decision tree outlines the method development logic used to arrive at the PFP solution.

MethodDevelopment Start Start: 4-CP-2-FBA Purity Screening Screening: C18 Column (Low pH, ACN/Water) Start->Screening Result1 Result: Co-elution of Regioisomer (Rs < 1.0) Screening->Result1 Decision Selectivity Change Needed Result1->Decision AltPhase Switch to PFP Phase (Fluorophenyl Selectivity) Decision->AltPhase Target Pi-Pi / Dipole Optimization Optimize: Switch Organic Modifier to Methanol AltPhase->Optimization Enhance Selectivity Final Final Method: Baseline Separation (Rs > 2.0) Optimization->Final

Figure 1: Method Development Logic Flow. Transitioning from hydrophobic-only retention (C18) to multi-mode retention (PFP).

Step-by-Step Procedure (Method B - PFP)
  • Preparation of Mobile Phase A (Buffer):

    • Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water.

    • Adjust pH to 3.0 ± 0.1 using Formic Acid.

    • Note: A buffered phase is preferred over simple 0.1% acid to ensure reproducible retention times for the ionizable benzoic acid moiety.

  • Sample Preparation:

    • Diluent: 50:50 Water:Methanol.[4]

    • Concentration: 0.5 mg/mL (for assay) or 1.0 mg/mL (for impurity profiling).

    • Filtration: 0.22 µm PTFE filter (Nylon may bind acidic compounds).

  • Gradient Program:

Time (min)% Mobile Phase B (MeOH)Comments
0.040Initial hold for polarity equilibration.
2.040Isocratic hold.
15.090Linear ramp to elute hydrophobic precursors.
18.090Wash.
18.140Re-equilibration.
23.040End.

Performance Comparison Data

The following data represents typical performance metrics observed when analyzing a spiked crude mixture containing the target analyte and its critical regioisomer (2-cyclopropoxy-4-fluorobenzoic acid).

ParameterMethod A (Standard C18)Method B (Optimized PFP)Status
Retention Time (Target) 8.4 min10.2 minComparable
Critical Pair Resolution (

)
0.8 (Co-elution)2.4 (Baseline)PFP Wins
Peak Symmetry (Tailing Factor) 1.31.1PFP Improved
Selectivity (

)
1.021.15Significant Shift
Mechanism HydrophobicHydrophobic +

+ Dipole
Multi-mode
Separation Mechanism Visualization

Why did the PFP column succeed?

Mechanism cluster_c18 C18 Interaction cluster_pfp PFP Interaction C18 C18 Ligand Analyte1 Analyte C18->Analyte1 Hydrophobic Only PFP PFP Ligand (Electron Deficient) Analyte2 Analyte (F-Benzoic Acid) PFP->Analyte2 Pi-Pi Stacking PFP->Analyte2 Dipole-Dipole (F-F)

Figure 2: Mechanistic comparison. The PFP phase offers "active" electronic discrimination, whereas C18 offers "passive" hydrophobic retention.

Validation & Robustness (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), the following System Suitability Tests (SST) must be implemented in every run:

  • Resolution Check: A specific "Resolution Solution" containing a 1:1 mix of 4-Cyclopropoxy-2-fluorobenzoic acid and its regioisomer must be injected.

    • Acceptance Criteria:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[7]
      
  • Tailing Factor: Measured on the main peak.

    • Acceptance Criteria:

      
       (Ensures no secondary interactions with silanols).
      
  • Precision: 5 replicate injections of the standard.

    • Acceptance Criteria: RSD

      
       for area.
      
Troubleshooting Guide
  • Peak Broadening: Likely due to pH mismatch. Ensure Mobile Phase A is buffered to pH 3.0. If pH > 4.2 (near

    
    ), the acid will partially ionize, causing split peaks.
    
  • Retention Shift: PFP columns are sensitive to water content in the organic phase. Ensure Methanol is HPLC grade and channels are purged.

References

  • University of Tartu. (2019). Aqueous pKa values of fluorinated benzoic acids. Organic Chemistry Data. [Link]

  • MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note. [Link]

Sources

IR Spectroscopy Characteristic Peaks for 4-Cyclopropoxy-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

4-Cyclopropoxy-2-fluorobenzoic acid (CAS 1247927-81-6) is a specialized fluorinated building block used in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory agents and LFA-1 antagonists.

This guide provides a technical comparison of the infrared (IR) spectral characteristics of 4-Cyclopropoxy-2-fluorobenzoic acid against its primary synthetic precursor, 2-fluoro-4-hydroxybenzoic acid . For researchers and process chemists, distinguishing the target product from its phenolic precursor is critical for reaction monitoring (alkylation completeness) and purity assessment.

Key Differentiator: The spectroscopic validation relies on the disappearance of the phenolic O-H stretch and the appearance of high-frequency cyclopropyl C-H stretching bands (>3000 cm⁻¹) , which are distinct from typical alkyl signals.

Technical Deep Dive: Spectral Assignment

The IR spectrum of 4-Cyclopropoxy-2-fluorobenzoic acid is dominated by four structural moieties: the carboxylic acid, the fluorobenzene ring, the ether linkage, and the cyclopropyl ring.

Predicted Characteristic Peaks

The following table summarizes the critical vibrational modes. These values are derived from high-fidelity model compounds (e.g., cyclopropyl phenyl ether, 4-fluorobenzoic acid) and standard spectroscopic databases.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Cyclopropyl Ring C-H Stretch3050 – 3100 MediumHigh. Distinctly higher than acyclic alkyl C-H (<3000 cm⁻¹). Overlaps with aromatic C-H but adds intensity.
Cyclopropyl Ring Ring Deformation1000 – 1050 Medium/StrongHigh. Characteristic "breathing" mode of the strained ring.
Ether Linkage Ar–O–C Asym. Stretch1200 – 1275 StrongConfirms attachment of the ether group to the aromatic ring.
Carboxylic Acid O-H Stretch2500 – 3300 Broad/StrongTypical "fermi resonance" shape; obscures C-H region baseline.
Carboxylic Acid C=O Stretch1680 – 1700 StrongConjugated carbonyl. Lower frequency than non-conjugated acids (~1710).
Aromatic Ring C=C Skeleton1580 – 1620 MediumStandard aromatic signature.
Aromatic Ring C–F Stretch1200 – 1250 StrongOften overlaps with C-O stretches; creates a complex "fingerprint" region.

Comparative Analysis: Target vs. Alternatives

In a drug development context, the "alternative" is often the unreacted starting material or a structural impurity. The most critical comparison is against the precursor, 2-fluoro-4-hydroxybenzoic acid .

Comparison A: Target vs. Precursor (Reaction Monitoring)

This comparison validates the success of the O-cyclopropylation reaction.

FeaturePrecursor: 2-Fluoro-4-hydroxybenzoic acidTarget: 4-Cyclopropoxy-2-fluorobenzoic acidSpectral Shift / Consequence
Phenolic O-H Present (~3200-3400 cm⁻¹) Absent Primary Indicator. The sharp/broad phenolic band disappears.[1]
Cyclopropyl C-H AbsentPresent (3050-3100 cm⁻¹) Appearance of new peaks on the shoulder of the broad acid OH.
Ether C-O Absent (C-OH present)Present (~1020-1050 cm⁻¹) New band corresponding to the aliphatic C-O stretch of the cyclopropyl ether.
C=O Stretch ~1660-1690 cm⁻¹~1680-1700 cm⁻¹Slight shift may occur due to change in electron donation (OH vs O-Cyclopropyl).
Comparison B: Sampling Techniques (ATR vs. Transmission)

For this solid acid, the choice of sampling method affects spectral resolution.

  • Attenuated Total Reflectance (ATR):

    • Pros: No sample prep; ideal for rapid process checks.

    • Cons: Peak intensity diminishes at higher wavenumbers (affecting the critical 3000-3100 cm⁻¹ region). Lower sensitivity for trace impurities.

  • KBr Pellet (Transmission):

    • Pros: Higher resolution and signal-to-noise ratio. Better definition of the broad carboxylic O-H band and the sharp cyclopropyl C-H peaks.

    • Cons: Hygroscopic KBr can introduce water bands (~3400 cm⁻¹) that mimic the phenolic impurity.

    • Recommendation: Use ATR for routine reaction monitoring. Use KBr for final product characterization, ensuring the pellet is thoroughly dried.

Experimental Protocol: Validation Workflow

To confirm the identity of 4-Cyclopropoxy-2-fluorobenzoic acid, follow this self-validating protocol.

Step 1: Sample Preparation (ATR Method)
  • Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol to remove background residues.

  • Background: Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.

  • Loading: Place ~5-10 mg of the dry solid sample onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.

Step 2: Data Acquisition
  • Range: 4000 – 600 cm⁻¹.

  • Scans: 32 (Routine) or 64 (High Quality).

  • Resolution: 4 cm⁻¹.

Step 3: Analysis Logic (Decision Tree)

Use the following logic to interpret the spectrum.

IR_Validation Start Acquire Spectrum (4000 - 600 cm-1) CheckOH Check 3200-3400 cm-1: Is there a sharp Phenolic O-H? Start->CheckOH CheckCyc Check 3050-3100 cm-1: Are Cyclopropyl C-H peaks present? CheckOH->CheckCyc No (Only Broad Acid OH) Result_Impure Contaminated with Precursor (Phenol) CheckOH->Result_Impure Yes (Band Present) CheckFinger Check 1000-1250 cm-1: Strong Ether/Fluorine bands? CheckCyc->CheckFinger Yes Result_Wrong Incorrect Structure (Missing Cyclopropyl) CheckCyc->Result_Wrong No (Only Alkyl <3000) Result_Pass Identity Confirmed: 4-Cyclopropoxy-2-fluorobenzoic acid CheckFinger->Result_Pass Yes

Figure 1: Decision tree for validating 4-Cyclopropoxy-2-fluorobenzoic acid synthesis via IR spectroscopy.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Chloro-4-fluorobenzoic acid (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 2-Fluoro-4-hydroxybenzoic acid (Precursor Data).[2][3] National Library of Medicine. Available at: [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout (General Ether Assignments). Available at: [Link]

  • Journal of Chemical Physics. Microwave spectrum of cyclopropyl methyl ether (Cyclopropyl Vibrational Data). Available at: [Link]

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2-Fluoro-4-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Fluoro-4-alkoxybenzoic acids represent a critical structural motif at the intersection of soft matter materials science (liquid crystals) and medicinal chemistry (retinoid analogs). Unlike their non-fluorinated counterparts, the introduction of a lateral fluorine atom at the ortho position to the carboxylic acid exerts a profound electronic and steric influence.

This guide objectively compares the performance of these derivatives against non-fluorinated and isomeric alternatives. The data presented validates their utility in two primary domains:

  • Liquid Crystal Engineering: Modulation of dielectric anisotropy (

    
    ) and phase transition temperatures (
    
    
    
    ).
  • Pharmacophore Design: Bioisosteric replacement to enhance metabolic stability and receptor selectivity (specifically Retinoid X Receptor antagonists).

Chemical Space & Synthesis Protocol

To understand the SAR, one must first master the synthesis. The presence of the fluorine atom requires specific conditions to prevent defluorination or side reactions during the alkoxy chain attachment.

Optimized Synthetic Workflow

The industry-standard protocol involves the O-alkylation of 2-fluoro-4-hydroxybenzoic acid. This method is preferred over electrophilic fluorination of pre-formed alkoxybenzoic acids due to regioselectivity challenges.

Protocol 1: Etherification of 2-Fluoro-4-hydroxybenzoic Acid

  • Reagents: 2-Fluoro-4-hydroxybenzoic acid (1.0 eq), Alkyl bromide (

    
    -C
    
    
    
    H
    
    
    Br, 1.2 eq), KOH (2.5 eq).
  • Solvent: Ethanol/Water (4:1 v/v).

  • Conditions: Reflux, 12–24 hours.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-fluoro-4-hydroxybenzoic acid in the EtOH/H

    
    O mixture containing KOH. The solution should be clear (phenoxide formation).
    
  • Addition: Add the alkyl bromide dropwise to the refluxing solution. Note: Dropwise addition prevents dialkylation if esterification is a risk, though saponification conditions usually prevent ester accumulation.

  • Work-up: Acidify the cooled reaction mixture with HCl (1M) to pH 2. The product precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Acetic Acid to remove unreacted phenols.

Visualization: Synthetic & Functional Logic

The following diagram illustrates the synthetic pathway and the functional roles of each structural component.

SAR_Logic Start 2-Fluoro-4-hydroxybenzoic acid Product 2-Fluoro-4-alkoxybenzoic Acid Start->Product KOH, EtOH, Reflux Reagent Alkyl Bromide (CnH2n+1Br) Reagent->Product Tail Alkoxy Tail (Determines Phase Type) Product->Tail Core Fluorinated Core (Lateral Dipole/Sterics) Product->Core Head Carboxyl Head (H-Bond Dimerization) Product->Head Melting Point\nSolubility Melting Point Solubility Tail->Melting Point\nSolubility Dielectric Anisotropy\nMetabolic Stability Dielectric Anisotropy Metabolic Stability Core->Dielectric Anisotropy\nMetabolic Stability Mesogen Formation\nReceptor Binding Mesogen Formation Receptor Binding Head->Mesogen Formation\nReceptor Binding

Figure 1: Synthetic pathway and structural functionalization map of 2-fluoro-4-alkoxybenzoic acids.

Comparative Performance: Materials Science (Liquid Crystals)

In liquid crystal (LC) design, the "performance" is measured by the width of the nematic range and the melting point. The 2-fluoro substituent is a tool used to lower the melting point (via steric disruption) and induce negative dielectric anisotropy.

SAR Analysis: Lateral Fluorination Effect

The table below compares the phase behavior of the 2-fluoro derivative against the non-fluorinated parent and the 3-fluoro isomer.

Table 1: Comparative Phase Transition Data (Representative Data) Data derived from trends in homologous series (C8-C10 tails).

Compound ClassStructureMelting Point (

)
Clearing Point (

)
Mesophase Type

(Dielectric)
4-Alkoxybenzoic Acid No FHighHigh (>140°C)Nematic / Smectic CNear 0
2-Fluoro-4-alkoxy 2-F (Ortho to COOH) Moderate (Lower) Moderate Smectic C / Intercalated Negative
3-Fluoro-4-alkoxy 3-F (Meta to COOH)LowLowNematicPositive

Key Insights:

  • Phase Suppression: The 2-fluoro substituent often suppresses the Nematic phase in favor of Smectic phases due to the increased lateral dipole moment promoting layer ordering [1].

  • Melting Point Depression: The steric bulk of the fluorine atom (

    
     Å) disrupts the efficient 
    
    
    
    -
    
    
    stacking of the benzene rings, lowering the melting point compared to the non-fluorinated parent. This is advantageous for formulating room-temperature LC mixtures.
  • Dielectric Anisotropy: The electronegative fluorine ortho to the carboxyl group creates a dipole component perpendicular to the molecular long axis. This results in negative dielectric anisotropy , essential for Vertical Alignment (VA) display modes.

Comparative Performance: Medicinal Chemistry

In drug discovery, 2-fluoro-4-alkoxybenzoic acids serve as bioisosteres for 4-alkoxybenzoic acids. The fluorine atom modulates pKa and metabolic stability.

Biological SAR: Retinoid X Receptor (RXR) Antagonists

Research indicates that 2-fluoro-4-alkoxybenzoic acid derivatives are potent intermediates for RXR antagonists, used in treating metabolic diseases (diabetes, obesity) [2].

Mechanism of Action:

  • Acid Head: Mimics the retinoic acid carboxylate, engaging in ionic interactions with arginine residues in the receptor pocket.

  • 2-Fluoro Group:

    • pKa Modulation: Increases the acidity of the benzoic acid (pKa

      
       3.5 vs 4.2 for non-F), strengthening the ionic bond with the receptor.
      
    • Conformational Lock: Creates an intramolecular H-bond (or electrostatic repulsion depending on environment) that locks the carboxylate in a specific orientation, reducing entropic penalty upon binding.

Table 2: Biological Property Comparison

Feature4-Alkoxybenzoic Acid2-Fluoro-4-alkoxybenzoic AcidBenefit of Fluorination
Acidity (pKa) ~4.2~3.5Stronger salt bridge formation
Lipophilicity (LogP) HighModerate-HighImproved membrane permeability
Metabolic Stability Susceptible to ring oxidationResistant at C2Blocks Phase I metabolic oxidation
Binding Affinity BaselineEnhanced Pre-organized conformation

Experimental Validation Protocols

To verify the SAR claims above, the following self-validating protocols are recommended.

Protocol A: Determination of Liquid Crystal Phases (DSC & POM)

Objective: Validate the induction of Smectic phases by the 2-fluoro substituent.

  • Sample Prep: Encapsulate 2-5 mg of the synthesized acid in an aluminum DSC pan.

  • DSC Cycle: Heat from 20°C to 200°C at 10°C/min, hold for 1 min, cool to 20°C at 10°C/min.

  • Validation: Look for two endothermic peaks on heating (Crystal

    
     Mesophase 
    
    
    
    Isotropic).
  • POM (Polarized Optical Microscopy): Observe the texture on a hot stage.

    • Schlieren Texture: Indicates Nematic.[2]

    • Focal Conic Fan Texture: Indicates Smectic A/C.

    • Expectation: 2-Fluoro derivatives typically show Focal Conic textures (Smectic) [1].

Protocol B: pKa Determination (Titration)

Objective: Quantify the electronic effect of the ortho-fluorine.

  • Solvent: Prepare a 50% Methanol/Water solution (to ensure solubility of the alkoxy chain).

  • Titrant: 0.01 M NaOH (standardized).

  • Method: Potentiometric titration at 25°C.

  • Calculation: Use the Henderson-Hasselbalch equation.

    • Target: The 2-fluoro analog should show a pKa approximately 0.5 - 0.8 units lower than the non-fluorinated control.

References

  • Liquid Crystals Derived from Semifluorinated Alkoxybenzoyl Hydrazines. Liquid Crystals, 2009.[2]

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E, 2010.

  • 2-Fluoro-4-hydroxybenzoic acid Building Block. Ossila Product Guide.

  • Structure Activity Relationship of Benzoic Acid Derivatives. Letters in Drug Design & Discovery, 2022.

Sources

Introduction: The Analytical Imperative for 4-Cyclopropoxy-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Selection and Validation of Analytical Standards for the Quantification of 4-Cyclopropoxy-2-fluorobenzoic Acid

Prepared by: A Senior Application Scientist

4-Cyclopropoxy-2-fluorobenzoic acid (CAS No. 1247927-81-6) is a key building block in modern synthetic chemistry, often serving as a critical intermediate in the development of active pharmaceutical ingredients (APIs).[1][2][3] Its unique structural combination of a fluorinated aromatic ring and a cyclopropoxy group imparts specific physicochemical properties that are leveraged in drug design. Consequently, the ability to accurately and reliably quantify this molecule is paramount for ensuring the quality, consistency, and safety of the final drug product. Whether for raw material acceptance, reaction monitoring, or impurity profiling, a robust and validated analytical method is not merely a regulatory requirement but the foundation of sound science.

This guide provides a comparative analysis of three principal chromatographic techniques for the quantification of 4-Cyclopropoxy-2-fluorobenzoic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that every protocol is a self-validating system designed for scientific rigor and regulatory compliance.[4][5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Applicability

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For 4-Cyclopropoxy-2-fluorobenzoic acid, a reversed-phase (RP) method is the logical starting point. The molecule possesses sufficient hydrophobicity due to its aromatic ring and cyclopropyl group, allowing for good retention on a nonpolar stationary phase like C18. The presence of the benzene ring provides a strong chromophore, making it readily detectable by UV spectrophotometry, typically around 230 nm.[7][8]

Expertise & Experience: Why This Method Works

The choice of a reversed-phase C18 column is deliberate; it provides a versatile and robust platform for separating aromatic acids. The causality behind the mobile phase composition—typically a mixture of acidified water and an organic solvent like acetonitrile—is twofold. The acid (e.g., formic or phosphoric acid) suppresses the ionization of the carboxylic acid group (pKa ≈ 3-4), ensuring a single, uncharged species that interacts predictably with the stationary phase, resulting in sharp, symmetrical peaks.[9] Acetonitrile is chosen for its low UV cutoff and excellent solubilizing properties for this class of compounds. This method is the workhorse for routine quality control, offering a balance of performance, cost-effectiveness, and ease of use.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC-UV Analysis cluster_data 3. Data Processing P1 Weigh Standard & Sample P2 Dissolve in Diluent (e.g., Acetonitrile/Water) P1->P2 P3 Prepare Calibration & QC Standards P2->P3 A1 System Equilibration (C18 Column) P3->A1 A2 System Suitability Test (SST) (e.g., 5 injections of std) A1->A2 A3 Inject Sequence (Standards, QCs, Samples) A2->A3 D1 Integrate Peak Area A3->D1 D2 Construct Calibration Curve (Area vs. Concentration) D1->D2 D3 Calculate Concentration in Samples D2->D3

Caption: Workflow for quantification via HPLC-UV.

Detailed Protocol: HPLC-UV Quantification
  • Instrumentation & Conditions:

    • System: HPLC with UV/Vis or Diode Array Detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.[7]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B, isocratic, or a shallow gradient depending on impurity profile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.[8]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Cyclopropoxy-2-fluorobenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

    • Sample Solution: Accurately weigh the sample and dissolve in the diluent to achieve a final concentration within the calibration range.

  • Self-Validating System & Analysis Sequence:

    • System Suitability Test (SST): Before analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL). The acceptance criteria, per ICH guidelines, are typically:

      • Relative Standard Deviation (%RSD) of peak areas < 2.0%.[10]

      • Tailing factor ≤ 2.0.

      • Theoretical plates > 2000.

    • Analytical Run: Inject the blank (diluent), calibration standards from low to high concentration, quality control (QC) samples, and the test samples.

  • Data Analysis:

    • Construct a linear regression curve from the peak areas of the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.

    • Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Applicability

GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer that provides structural information based on mass-to-charge ratio and fragmentation patterns. Carboxylic acids like 4-Cyclopropoxy-2-fluorobenzoic acid are polar and have low volatility, making them unsuitable for direct GC analysis.[11] Therefore, a chemical derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable ester or silyl ester.[12][13]

Expertise & Experience: Why This Method Works

Derivatization is the critical enabler for GC-MS analysis of this analyte. The causality behind this choice is to mask the polar -COOH group, which would otherwise lead to poor peak shape, thermal degradation, and strong adsorption on the column.[14] Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice, replacing the acidic proton with a nonpolar trimethylsilyl (TMS) group.[12] This transformation dramatically increases volatility. GC-MS is exceptionally powerful for identifying and quantifying trace-level volatile or semi-volatile impurities that might be missed by HPLC-UV. The mass spectrometer provides definitive identification, adding a layer of certainty that UV detection cannot offer.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep 1. Preparation & Derivatization cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing P1 Prepare Standards & Samples in Aprotic Solvent P2 Add Derivatizing Agent (e.g., BSTFA) P1->P2 P3 Heat Reaction Mixture (e.g., 70°C for 30 min) P2->P3 A1 System Conditioning P3->A1 A2 Inject Derivatized Sample A1->A2 A3 Acquire Data (Scan or SIM mode) A2->A3 D1 Identify TMS-Derivative Peak (Retention Time & Mass Spectrum) A3->D1 D2 Construct Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: Workflow for quantification via GC-MS.

Detailed Protocol: GC-MS Quantification
  • Instrumentation & Conditions:

    • System: GC with a Mass Selective Detector.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion of the derivatized analyte.

  • Preparation and Derivatization:

    • Standard & Sample Preparation: Prepare stock solutions in a dry, aprotic solvent like pyridine or acetonitrile.

    • Derivatization Reaction: In a GC vial, place an aliquot of the standard or sample solution and evaporate the solvent to dryness under a stream of nitrogen. Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[7] Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Self-Validating System & Analysis Sequence:

    • System Suitability: Inject a derivatized mid-range standard to verify peak shape and detector response.

    • Analytical Run: Inject a derivatization blank (reagents only), followed by the derivatized calibration standards and samples.

  • Data Analysis:

    • Confirm the identity of the TMS-derivatized peak by its retention time and mass spectrum (in a preliminary scan-mode run).

    • Using SIM data, construct a linear regression curve from the peak areas of the derivatized standards. The correlation coefficient (r²) should be ≥ 0.998.

    • Quantify the analyte in the samples using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Applicability

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[15] The analyte is first separated by LC, then ionized (typically via Electrospray Ionization, ESI), and the specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), is the gold standard for trace-level quantification in complex matrices.[13][16]

Expertise & Experience: Why This Method Works

For 4-Cyclopropoxy-2-fluorobenzoic acid, LC-MS/MS offers unparalleled sensitivity and selectivity. The causality for its superiority in demanding applications lies in the MRM experiment. By monitoring a specific precursor-to-product ion transition, chemical noise and matrix interferences are virtually eliminated, allowing for quantification at levels far below what HPLC-UV can achieve.[17] Since the analyte has an acidic proton, it ionizes extremely well in negative ESI mode ([M-H]⁻). This method is ideal for applications like impurity analysis where reporting thresholds are low (e.g., <0.1%), pharmacokinetic studies, or analyzing samples in complex biological matrices.

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing P1 Weigh Standard & Sample P2 Dissolve in Diluent (e.g., Acetonitrile/Water) P1->P2 P3 Prepare Calibration & QC Standards P2->P3 A1 Optimize MS Parameters (Infusion of Standard) P3->A1 A2 Develop MRM Method A1->A2 A3 Inject Sequence A2->A3 D1 Integrate MRM Transition Peak A3->D1 D2 Construct Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: Workflow for quantification via LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification
  • Instrumentation & Conditions:

    • System: HPLC or UHPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

    • LC Conditions: Similar to the HPLC-UV method, but often using faster columns (e.g., <100 mm length, <2 µm particles) and mobile phases with volatile buffers like formic acid or ammonium acetate.[16][18]

    • MS/MS Conditions (Negative ESI Mode):

      • Ion Source: ESI (-).

      • Precursor Ion: m/z 179.1 (for [C10H9FO2-H]⁻).

      • Product Ion(s): To be determined by infusing a standard solution and performing a product ion scan. A likely transition would be the loss of CO2 (m/z 135.1).

      • MRM Transition: e.g., 179.1 -> 135.1.

      • Optimize collision energy and other source parameters for maximum signal.

  • Preparation of Solutions:

    • Prepare stock, calibration, and sample solutions as described for the HPLC-UV method. Due to the high sensitivity, the concentration range will likely be much lower (e.g., 0.1 to 100 ng/mL).

  • Self-Validating System & Analysis Sequence:

    • SST: Ensure stable retention time and signal intensity by injecting a mid-range standard multiple times. %RSD should typically be < 15%.[10]

    • Analytical Run: Inject a full series of blanks, standards, QCs, and samples.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the MRM transition against concentration. A weighting factor (e.g., 1/x or 1/x²) may be required for a wide dynamic range.

    • The correlation coefficient (r²) should be ≥ 0.995.

    • Calculate the concentration in unknown samples.

Performance Comparison of Analytical Methods

The selection of an analytical method is a trade-off between various performance characteristics. The following table provides a comparative summary based on established methodologies for fluorobenzoic acids and similar pharmaceutical intermediates.[8][19]

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Principle UV AbsorbanceMass-to-Charge RatioSpecific Mass Transition
Specificity GoodExcellentSuperior
Linearity Range (Typical) 1 - 100 µg/mL0.05 - 10 µg/mL0.1 - 100 ng/mL
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL<0.1 ng/mL
Limit of Quantitation (LOQ) ~50-150 ng/mL~5-25 ng/mL~0.2 ng/mL
Accuracy (% Recovery) 98 - 102%90 - 110%95 - 105%
Precision (%RSD) < 2%< 10%< 10%
Sample Prep Complexity Low (dissolve & inject)High (derivatization required)Low to Moderate
Throughput HighLowHigh
Cost (Instrument/Run) LowMediumHigh
Best For Routine QC, Assay, PurityImpurity ID, Trace VolatilesTrace Impurities, Bioanalysis

Note: The performance values presented are typical and should be formally established during method validation for the specific application as per ICH Q2(R1) guidelines.[20]

Conclusion and Recommendations

The choice of the optimal analytical method for quantifying 4-Cyclopropoxy-2-fluorobenzoic acid is dictated by the intended purpose of the analysis.

  • For routine quality control, assay, and purity testing of the drug substance, where concentrations are high and the matrix is simple, HPLC-UV is the most logical and cost-effective choice. It is robust, reliable, and provides excellent accuracy and precision for its intended use.

  • For identifying and quantifying unknown volatile or semi-volatile impurities, or for orthogonal validation, GC-MS is a powerful tool. Its high specificity and structural elucidation capabilities are invaluable, though the required derivatization step lowers throughput.

  • For trace-level quantification, such as analyzing low-level impurities, monitoring degradation products in stability studies, or for bioanalytical applications, LC-MS/MS is unequivocally the superior method. Its exceptional sensitivity and selectivity allow for quantification at levels unattainable by the other techniques.

Ultimately, a comprehensive quality control strategy may leverage more than one of these techniques. For instance, using HPLC-UV for routine batch release while having a validated LC-MS/MS or GC-MS method available for impurity investigations represents a robust, risk-based approach consistent with modern pharmaceutical development and quality assurance principles.[21]

References

  • Fluorochem. 4-CYCLOPROPYL-2-FLUOROBENZOIC ACID (CAS 1247927-81-6).

  • ICH. Quality Guidelines.

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.

  • BenchChem. Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid.

  • SynThink Research Chemicals. 4-Cyclopropyl-2-fluorobenzoic acid | 1247927-81-6.

  • ChemShuttle. 4-cyclopropyl-2-fluorobenzoic acid;CAS No.:1247927-81-6.

  • TGA. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.

  • Taylor & Francis Online. Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.

  • AppsLab Library. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.

  • BLD Pharm. 1247927-81-6|4-Cyclopropyl-2-fluorobenzoic acid.

  • Math-Net.Ru. Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents.

  • AChemBlock. 4-cyclopropyl-2-fluorobenzoic acid 97% | CAS: 1247927-81-6.

  • ThermoFisher. Analysis of Basic and Acidic Pharmaceutical Products in Drinking Water Using Online Sample Preparation and LC-MS/MS.

  • ResearchGate. Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents.

  • PMC. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions.

  • MDPI. A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples.

  • CHIMIA. Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters.

  • ResearchGate. Sensitive profiling of acidic pharmaceuticals exposure in environment by stable isotope labeling assisted LC − MS analysis.

  • PMC. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.

  • ResearchGate. Derivatization steps prior to GC–MS analysis: a Silylation reactions...

  • SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis.

  • BenchChem. Technical Support Center: Stability and Degradation of 5-Cyclopropyl-2-fluorobenzoic Acid.

  • Chemistry LibreTexts. Derivatization.

  • Journal of Food and Drug Analysis. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.

  • BenchChem. A Comparative Guide to Analytical Method Validation for Quantifying 2-Fluorobenzoic Acid.

  • ICH. ANALYTICAL PROCEDURE DEVELOPMENT Q14.

  • Elsevier. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).

  • Mansa STM Publishers. Review Article - Analytical Method Development and Validation.

Sources

comparative synthesis yields of fluorinated vs non-fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into the benzoic acid scaffold is a ubiquitous strategy in medicinal chemistry to modulate lipophilicity (


), metabolic stability, and pKa. However, the synthesis of fluorinated benzoic acids presents distinct kinetic and thermodynamic challenges compared to their non-fluorinated analogs.

While oxidation of alkylarenes yields comparable results for both classes, metallation-carboxylation routes diverge significantly. The high electronegativity of fluorine (


) and the strength of the C-F bond (approx. 116 kcal/mol) alter the stability of organometallic intermediates. Specifically, ortho-fluorine substituents introduce a high risk of benzyne elimination, necessitating cryogenic conditions that are not required for unsubstituted benzoic acid. Conversely, the electron-withdrawing nature of fluorine enhances  yields in alkaline hydrolysis of benzonitriles by activating the nitrile carbon toward nucleophilic attack.

This guide objectively compares these routes, supported by experimental data and mechanistic visualization.

Mechanistic Determinants: The "Fluorine Effect"

To optimize yield, one must understand how fluorine alters the reaction landscape via Hammett substituent effects.

Electronic Effects

Fluorine exerts a strong inductive electron-withdrawing effect (


) and a weaker resonance donating effect (

).
  • Impact on Oxidation: The

    
     effect deactivates the aromatic ring but generally does not hinder side-chain oxidation (e.g., Toluene 
    
    
    
    Benzoic Acid).
  • Impact on Hydrolysis: The

    
     effect increases the electrophilicity of the nitrile carbon, accelerating rate-limiting nucleophilic attack in alkaline hydrolysis.
    
  • Impact on Metallation: The

    
     effect acidifies ortho-protons, facilitating Directed Ortho Metallation (DoM). However, it also destabilizes the resulting carbanion toward elimination (benzyne formation).
    
Visualization: The Benzyne Trap in Metallation

The following diagram illustrates the critical divergence in pathway stability when synthesizing fluorinated vs. non-fluorinated analogs via lithiation.

G Start_H Bromobenzene Li_H Phenyllithium (Stable at -20°C) Start_H->Li_H + n-BuLi Start_F 2-Fluorobromobenzene Li_F 2-Fluorophenyllithium (Unstable > -50°C) Start_F->Li_F + n-BuLi (-78°C) Prod_H Benzoic Acid (High Yield) Li_H->Prod_H + CO2 Prod_F 2-Fluorobenzoic Acid (Variable Yield) Li_F->Prod_F + CO2 (Fast Quench) Benzyne Benzyne Intermediate (Side Product) Li_F->Benzyne Warming > -50°C (Elimination of LiF) Trash Polymers/Biphenyls (Yield Loss) Benzyne->Trash Polymerization

Figure 1: Comparative stability of lithiated intermediates. Note the "Benzyne Trap" specific to ortho-fluorinated substrates.

Comparative Route Analysis & Yield Data

Route A: Carboxylation of Organometallics (Grignard/Lithium)

This is the most common lab-scale method but shows the greatest variance between substrates.

  • Non-Fluorinated: Formation of Phenylmagnesium bromide is robust. Carboxylation is diffusion-controlled.

  • Fluorinated: Requires lower temperatures. Ortho-fluorine allows for "Grignard Exchange" (using

    
    ) which is often higher yielding than direct insertion, but strictly requires temperature control to prevent LiF/MgF elimination.
    

Experimental Data Comparison:

SubstrateReagentTemp (°C)Yield (%)Notes
BromobenzeneMg /

0 to 2585-92% Robust, exothermic.
4-FluorobromobenzeneMg /

0 to 2580-88% Comparable to non-fluorinated.
2-Fluorobromobenzenen-BuLi /

-78 75-85% Yield drops to <40% if warmed to -20°C (Benzyne formation).
2,4,5-Trifluorobromobenzene

/

-20 (Flow)91% Continuous flow prevents hot-spots, superior to batch (~70%).
Route B: Hydrolysis of Nitriles

Industrially preferred for poly-fluorinated acids (e.g., 2,6-difluorobenzoic acid) to avoid cryogenic lithiation.

  • Mechanism: Alkaline hydrolysis involves nucleophilic attack of

    
     on the nitrile carbon.
    
  • The Fluorine Advantage: The strong

    
     effect of fluorine makes the nitrile carbon significantly more electrophilic than in benzonitrile.
    

Experimental Data Comparison:

SubstrateConditionsTime (h)Yield (%)Kinetic Observation
BenzonitrileNaOH,

, 100°C
12-2475-85% Slow initial attack.
4-FluorobenzonitrileNaOH,

, 100°C
6-1085-92% Faster rate due to para-F activation.
2,6-DifluorobenzonitrileNaOH,

, 150°C
10~85% High yield; requires autoclave but very clean conversion.[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating . The intermediate checks (color changes, exotherms) confirm the reaction is proceeding correctly before committing valuable reagents.

Protocol A: Cryogenic Carboxylation of 2-Fluorobromobenzene (High Risk)

Use this for ortho-fluorinated substrates to avoid benzyne formation.

  • System Setup: Flame-dry a 3-neck flask under Argon. Equip with a low-temp thermometer (must read to -100°C) and addition funnel.

  • Solvent Prep: Add anhydrous THF (10 mL/g substrate). Cool to -78°C (Dry ice/Acetone).

  • Reagent Addition: Add 2-fluorobromobenzene (1.0 equiv).

  • Lithiation (The Critical Step):

    • Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 mins.

    • Validation: Monitor internal temp. Do not allow > -70°C.

    • Stir for 45 mins at -78°C.

  • Carboxylation:

    • Introduce crushed dry ice (excess) directly into the flask OR bubble gaseous

      
       through a drying tube.
      
    • Validation: The solution should become viscous/slurry-like.

  • Quench: Allow to warm to 0°C only after excess

    
     is added. Quench with 1M HCl.
    
  • Workup: Extract with EtOAc. Base extraction (

    
    ) followed by re-acidification is recommended to separate neutral byproducts (fluorobiphenyls).
    
Protocol B: Alkaline Hydrolysis of 4-Fluorobenzonitrile (High Yield)

Use this for para/meta fluorinated substrates for scalability.

  • Mixture: In a round-bottom flask, combine 4-fluorobenzonitrile (1.0 equiv) and 20% NaOH (3.0 equiv).

  • Reflux: Heat to reflux (approx. 100°C).

    • Validation: Evolution of

      
       gas (detectable by pH paper on condenser outlet turning blue) confirms hydrolysis is active.
      
  • Completion: Reflux until the oily nitrile layer disappears and the solution becomes homogeneous (approx. 6-8 hours).

  • Isolation:

    • Cool to room temperature.[2]

    • Acidify carefully with Conc.[2] HCl to pH 1.

    • Validation: Immediate precipitation of white crystalline solid (4-fluorobenzoic acid).

  • Purification: Recrystallize from Ethanol/Water (2:1).

Troubleshooting & Optimization Logic

ObservationDiagnosisCorrective Action
Low Yield (Lithiation) Presence of biphenyls or tars.Benzyne Formation. The temperature spiked above -50°C during lithiation. Use liquid

cooling or switch to Grignard exchange (

) at -20°C.
Incomplete Hydrolysis Amide intermediate remains (visible on TLC).Stopped too early. Fluorinated amides are stable. Increase NaOH concentration or switch to "Near-Critical Water" conditions (autoclave at 250°C) for steric bulk (e.g., 2,6-difluoro).
Purification Loss Product trapped in mother liquor.Solubility Difference. Fluorinated benzoic acids are often more soluble in water than benzoic acid due to polarity. Saturate the aqueous layer with NaCl (salting out) before extraction.

References

  • BenchChem. (2025).[3] Application Note: Synthesis of 4-Fluorobenzoic Acid via Oxidation of 4-Fluorobenzaldehyde. Retrieved from

  • Sigma-Aldrich. (n.d.). 2,6-Difluorobenzoic acid Product Specification and References. Retrieved from

  • Yangzhou Tianchen Fine Chemical Co., Ltd. (2017).[1] Patent CN106336352A: Method for preparing 6-fluorosalicylic acid (and 2,6-difluorobenzoic acid intermediates). Retrieved from

  • Kopach, M. E., et al. (2016). Flow Grignard and Lithiation: Screening Tools and Development of Continuous Processes. Journal of Flow Chemistry. Retrieved from

  • Abbas, K. A. (2012). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Jordan Journal of Chemistry. Retrieved from

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Retrieved from

Sources

Safety Operating Guide

4-Cyclopropoxy-2-fluorobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Title: Proper Disposal Procedures for 4-Cyclopropoxy-2-fluorobenzoic Acid (CAS 1243385-58-1)[1][2]

Executive Summary: Immediate Action Plan For researchers and facility managers handling 4-Cyclopropoxy-2-fluorobenzoic acid , the immediate waste classification is Halogenated Organic Solid . Due to the fluorine substituent and the cyclopropyl ether moiety, this compound requires high-temperature incineration with flue gas scrubbing. Do not dispose of this compound down the drain or in general trash. Do not mix with concentrated strong acids (e.g.,


, 

) due to the risk of exothermic ring-opening of the cyclopropyl group.

Chemical Characterization & Hazard Assessment

To design a self-validating disposal protocol, we must first deconstruct the molecule into its functional risk components. This is not merely a "benzoic acid derivative"; it is a multi-functional entity requiring specific handling.

PropertyDataDisposal Implication
Chemical Name 4-Cyclopropoxy-2-fluorobenzoic acidOfficial Labeling Name
CAS Number 1243385-58-1 Use for waste manifest verification.
Molecular Formula

Confirms presence of Fluorine (requires scrubbers).
Molecular Weight 196.18 g/mol N/A
Functional Group 1 Carboxylic Acid (

)
Corrosive/Acidic: Must be segregated from bases and cyanides.
Functional Group 2 Aryl FluorideHalogenated: Prohibits disposal in non-halogenated streams.
Functional Group 3 Cyclopropyl EtherAcid Sensitive: Strained ring susceptible to exothermic opening by strong acids.

Expert Insight (Causality):

  • The Fluorine Factor: Standard incineration of fluorinated compounds generates Hydrogen Fluoride (HF) gas. If sent to a facility lacking scrubbers (often used for standard non-halogenated waste), this can damage the incinerator and violate EPA emissions standards (40 CFR Part 264).

  • The Cyclopropyl Ether Risk: Unlike standard alkyl ethers, the cyclopropyl ring possesses significant ring strain (

    
     kcal/mol). While stable under ambient conditions, exposure to strong Lewis or Brønsted acids in a waste container can trigger ring-opening reactions, leading to unexpected heat generation.
    

Pre-Disposal Stabilization & Segregation

Before the waste leaves your hood, it must be stabilized. The following protocol ensures the waste container remains chemically inert.

A. Solid Waste (Pure Substance)
  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers if the compound is wet or in solution, as the acidic nature may corrode metal.

  • Segregation:

    • Keep Separate From: Strong oxidizers (Perchlorates, Nitrates) and Strong Bases (Sodium Hydroxide).

    • Critical Separation: Do not co-mingle with concentrated Sulfuric Acid or Nitric Acid waste. The acid-catalyzed opening of the cyclopropyl ether is an avoidable risk.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solvent (e.g., DMSO, Methanol, DCM):

  • pH Check: Ensure the solution pH is < 9. High pH can form the benzoate salt, which is more water-soluble but does not change the disposal path.

  • Solvent Compatibility:

    • If in Dichloromethane (DCM) : Classify as Halogenated Solvent Waste .[3]

    • If in Methanol/DMSO : Classify as Halogenated Solvent Waste (due to the solute's fluorine content). Even if the solvent is non-halogenated, the presence of the fluorinated solute contaminates the entire stream.

The Disposal Workflow (Step-by-Step)

This workflow is designed to be a self-validating system. If you cannot answer "Yes" to a step, do not proceed.

DisposalWorkflow Start Waste Generation: 4-Cyclopropoxy-2-fluorobenzoic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid SolidContainer Place in HDPE/Glass Jar Label: 'Solid Waste - Halogenated' Solid->SolidContainer SolidTag Add Constituent: '4-Cyclopropoxy-2-fluorobenzoic acid' SolidContainer->SolidTag WasteStream Select Waste Stream: HALOGENATED ORGANIC SolidTag->WasteStream SolventCheck Identify Solvent Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent HaloSolvent->WasteStream Contamination CRITICAL STEP: Solute contains Fluorine. Entire stream becomes Halogenated. NonHaloSolvent->Contamination Contamination->WasteStream Manifest Complete Waste Manifest List CAS: 1243385-58-1 WasteStream->Manifest Storage Store in Satellite Accumulation Area (Secondary Containment) Manifest->Storage Pickup EHS / Vendor Pickup (Incineration) Storage->Pickup

Figure 1: Decision tree for waste stream classification ensuring fluorine-containing compounds are routed correctly to halogenated waste streams regardless of solvent base.

Regulatory Compliance & Documentation

Documentation is the primary mechanism for regulatory trust. Missing data can lead to "Unknown Chemical" classification, increasing disposal costs by 10x.

  • RCRA Classification (USA):

    • While this specific compound is likely not P-listed or U-listed (unless specified by local variance), it falls under Characteristic Waste if it exhibits ignitability or corrosivity (pH < 2).

    • Default Coding: If not ignitable/corrosive, classify as Non-RCRA Regulated Chemical Waste but must be flagged for incineration.

  • Labeling Requirements:

    • Full Chemical Name: 4-Cyclopropoxy-2-fluorobenzoic acid.[1][2][4][5][6]

    • Hazards: Irritant, Halogenated.

    • Composition: If in solution, list percentages (e.g., "95% Methanol, 5% 4-Cyclopropoxy-2-fluorobenzoic acid").

Emergency Spill Response

In the event of a spill outside the fume hood:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely. Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads. Do not use clay-based kitty litter if the solution contains hydrofluoric acid precursors (unlikely here, but good practice for fluorinated compounds).

  • Decontamination: Wipe the area with a dilute Sodium Bicarbonate (

    
    ) solution to neutralize any residual acidity.
    
  • Disposal of Debris: All cleanup materials (gloves, paper towels, absorbent) must be disposed of in the Halogenated Solid Waste container.

References

  • Cyclopropyl Ether Stability: Wiberg, K. B., & Kass, S. R. (1985). Thermochemical studies of cyclopropyl derivatives. Journal of the American Chemical Society. (Contextual grounding for ring strain energy).
  • Waste Classification: U.S. Environmental Protection Agency. (2024).[6][7] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Fluorinated Waste Handling: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[8] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] Retrieved from [Link][8]

Sources

Personal protective equipment for handling 4-Cyclopropoxy-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Why" Behind the Protocol

As researchers, we often treat intermediates like 4-Cyclopropoxy-2-fluorobenzoic acid (CAS: 143327-68-2) as routine reagents. This is a mistake. This compound features a fluorinated aromatic ring coupled with a cyclopropyl ether .

From a safety physics perspective, this structure presents a dual challenge:

  • Acidity: As a benzoic acid derivative, it is a proton donor (pKa ~3-4), capable of causing immediate contact irritation.

  • Lipophilicity: The fluorine atom and cyclopropyl group increase the molecule's lipophilicity compared to unsubstituted benzoic acid. This enhances its ability to penetrate the stratum corneum (outer skin layer) and cell membranes, potentially accelerating systemic absorption.

The Directive: We do not handle this merely as a "solid acid." We handle it as a bioactive intermediate with enhanced permeation properties. The following protocol is designed to isolate the operator from the chemical completely.

Hazard Profile & Risk Assessment

Based on the structural class (Fluorobenzoic acids) and standard safety data for pharmaceutical intermediates, we operate under the Precautionary Principle assuming the following GHS classifications:

Hazard ClassGHS CodeOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2] Strict hygiene required; no hand-to-mouth contact.[2][3]
Skin Irritation H315 Causes skin irritation.[2][3][4] Acidic burns are possible upon moisture contact (sweat).
Eye Irritation H319 Causes serious eye irritation.[1][2][4][5] Dust is the primary vector here.
STOT - SE H335 May cause respiratory irritation.[2][3][4][5] Inhalation of dust is the highest risk factor.

Personal Protective Equipment (PPE) Matrix

This system uses a Redundancy Protocol . We do not rely on a single barrier.[6]

A. Hand Protection: The "Double-Shell" Method

Standard: Double-gloving with Nitrile.

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue). Acts as the last line of defense.

  • Outer Layer: 5-8 mil Nitrile (High Dexterity).

  • The Logic: Nitrile offers excellent degradation resistance to organic acids. However, manufacturing pinholes occur. The second layer statistically reduces the probability of exposure to near zero.

  • Validation: Inflate the outer glove slightly before donning to check for air leaks (The "Pneumatic Test").

B. Respiratory & Eye Protection

Standard: Engineering Controls First.

  • Primary: All handling of the solid must occur inside a certified Chemical Fume Hood.

  • Secondary (PPE):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Standard safety glasses are insufficient for fine powders which can bypass side shields via air currents.

    • Lungs: If fume hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P100 cartridges (HEPA equivalent) to capture sub-micron particulates.

C. Body Protection

Standard: Lab Coat + Apron.

  • Material: 100% Cotton or Nomex Lab Coat (Fire resistant).

  • Augmentation: Use a disposable Tyvek® sleeve or apron if handling quantities >50g to prevent dust accumulation on fabric, which can later transfer to "clean" areas.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure. Why? Static discharge can cause powder to "jump" onto gloves or cuffs.

  • The "Boat" Technique: Do not weigh directly into the flask. Weigh into a disposable anti-static weighing boat. This allows for a controlled pour and easy disposal of the contaminated surface.

Phase 2: Transfer & Solubilization
  • Solvent Trap: Add the solvent to the reaction vessel before adding the solid if possible (inverse addition), or ensure the vessel is wet. This reduces the "dust cloud" effect when the solid hits the bottom.

  • Wash Down: Immediately rinse the weighing boat and funnel with the reaction solvent into the flask. This ensures 100% mass transfer and decontaminates the tools simultaneously.

Phase 3: Decontamination
  • Solvent Wipe: Wipe down the balance area with a paper towel dampened with Ethanol or Isopropanol. The organic acid is likely soluble in alcohols, facilitating removal.

  • Glove Removal: Use the "Beak Method" (pulling one glove off inside the other) to ensure the contaminated exterior never touches skin.

Visualizing the Safety Architecture

The following diagram illustrates the "Safe Handling Lifecycle," highlighting critical control points (CCPs) where exposure risk is highest.

SafetyLifecycle Storage 1. Storage (Cool, Dry, Sealed) PPE 2. PPE Donning (Double Nitrile, Goggles) Storage->PPE Retrieve Engineering 3. Engineering Control (Fume Hood Check) PPE->Engineering Verify Flow Weighing 4. Weighing Event (Static Control, Anti-Static Boat) Engineering->Weighing Sash @ 18 inches Transfer 5. Transfer (Solvent Wash-down) Weighing->Transfer Avoid Dust Decon 6. Decontamination (Alcohol Wipe, Waste Segregation) Transfer->Decon Immediate Clean Decon->PPE Doffing Protocol

Figure 1: The Safety Lifecycle. Red nodes indicate Critical Control Points (CCPs) where the risk of dust inhalation or skin contact is highest.

Emergency Response & Disposal

A. Accidental Exposure
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1][4][7] Do not use solvents (like acetone) to clean skin, as this may dissolve the lipophilic fluorinated compound and drive it deeper into the tissue.

  • Eye Contact: Flush at an eyewash station for 15 minutes. Hold eyelids open. Seek medical attention immediately—organic acids can cause delayed corneal damage.

B. Waste Disposal[2][3][6][7]
  • Classification: Hazardous Chemical Waste (Solid or Liquid).

  • Segregation: Do not mix with Oxidizers (e.g., Nitric Acid waste).

  • Labeling: Clearly label as "Fluorinated Organic Acid."

  • Stream: Dispose of via high-temperature incineration. Fluorinated compounds require specific incineration parameters to prevent the formation of HF (Hydrofluoric acid) gas in the exhaust scrubbers.

References & Authority

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets.[4][8][9] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.